molecular formula C16H17NO2 B5734069 N-(4-phenoxyphenyl)butanamide

N-(4-phenoxyphenyl)butanamide

Cat. No.: B5734069
M. Wt: 255.31 g/mol
InChI Key: IRCACRUIRFKJQV-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)butanamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily serving as a versatile scaffold for the development of novel bioactive molecules. Its core structure, which incorporates phenoxy and anilide functional groups, is frequently employed in the design and synthesis of compounds with targeted biological activities. Research has demonstrated that derivatives of N-(4-phenoxyphenyl)butanamide exhibit promising fungicidal properties. Specific structural analogues have shown good to excellent activity against agriculturally relevant pathogens such as Pyricularia oryzae , Puccinia recondita , and Erysiphe graminis . The biological activity is highly dependent on the substituents on the molecule, with studies indicating that electron-withdrawing groups like chlorine or fluorine at specific positions can enhance antifungal efficacy . Beyond its application in agrochemical research, the butanamide core is a key structure in probe and inhibitor development for other biological targets. For instance, related α-ketoamide derivatives have been explored as potent, covalent inhibitors for the phospholipase A and acyltransferase (PLAAT) family of enzymes, which are involved in lipid metabolism and are potential targets for anti-obesity and anti-viral therapies . Furthermore, close structural relatives, such as 4-amino-N-[4-(benzyloxy)phenyl]butanamide, have been identified as inhibitors of Leukotriene A-4 hydrolase (LTA4H), an enzyme involved in the inflammatory response . This highlights the potential of the butanamide pharmacophore in immunology and inflammation research. The compound also serves as a crucial synthetic intermediate. For example, 4-Bromo-N-(4-phenoxyphenyl)butanamide is a direct precursor used in chemical synthesis to build more complex molecules . N-(4-phenoxyphenyl)butanamide is supplied for laboratory research purposes only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-phenoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-6-16(18)17-13-9-11-15(12-10-13)19-14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCACRUIRFKJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of N-(4-phenoxyphenyl)butanamide: An In-depth Technical Guide to Fatty Acid Amide Hydrolase (FAAH) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-phenoxyphenyl)butanamide belongs to a class of compounds with significant therapeutic potential, primarily acting as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). This enzyme is the principal regulator of the endogenous cannabinoid anandamide (AEA). By inhibiting FAAH, N-(4-phenoxyphenyl)butanamide effectively increases the concentration and duration of action of anandamide and other related fatty acid amides at their respective receptors. This modulation of the endocannabinoid system (eCS) underpins a wide range of physiological effects, including analgesic, anxiolytic, anti-inflammatory, and neuroprotective actions. This technical guide provides a comprehensive overview of the mechanism of action of N-(4-phenoxyphenyl)butanamide, focusing on its interaction with FAAH, the subsequent downstream signaling cascades, and the experimental methodologies used for its characterization.

Introduction: The Endocannabinoid System and the Role of FAAH

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a plethora of physiological processes.[1] Its primary components include cannabinoid receptors (CB1 and CB2), endogenous ligands known as endocannabinoids (e.g., anandamide), and the enzymes responsible for their synthesis and degradation.[2] Fatty Acid Amide Hydrolase (FAAH) is a membrane-associated serine hydrolase that plays a critical role in terminating the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[3] This enzymatic degradation is a key control point in the endocannabinoid system. Consequently, the inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling in a more targeted and physiological manner compared to the direct agonism of cannabinoid receptors.[4] FAAH inhibitors, by elevating local concentrations of anandamide, can potentiate its effects in a site- and event-specific manner, offering therapeutic benefits while potentially mitigating the undesirable side effects associated with direct CB1 receptor activation.[4]

N-(4-phenoxyphenyl)butanamide as a FAAH Inhibitor

While specific inhibitory constants for N-(4-phenoxyphenyl)butanamide are not extensively documented in publicly available literature, its structural motifs are present in a number of known FAAH inhibitors. The phenoxyphenyl group, in particular, is a common scaffold in compounds designed to interact with the active site of FAAH. For context, a range of FAAH inhibitors with varying potencies have been developed, with IC50 and Ki values spanning from the low nanomolar to the micromolar range.

InhibitorTypeTargetIC50Ki
URB597 Irreversible (Carbamate)FAAH~5 nM (rat brain)2.0 µM
PF-3845 Irreversible (Carbamate)FAAH-0.23 µM
LY-2183240 Covalent (Urea)FAAH12 nM-
AM5206 Reversible (Trifluoromethyl ketone)FAAH--
Various Phenyl-thiazole derivatives ReversibleFAAH9.8 nM (human)-

This table presents a selection of well-characterized FAAH inhibitors to provide context for the range of potencies observed in this class of compounds.[5][6][7]

The mechanism of inhibition for this class of compounds can be either reversible or irreversible, often involving covalent modification of the catalytic serine residue (Ser241) in the FAAH active site.[6]

Detailed Mechanism of Action

Molecular Interaction with FAAH

The inhibitory action of N-(4-phenoxyphenyl)butanamide on FAAH is predicated on its ability to access and bind within the enzyme's active site. The catalytic mechanism of FAAH involves a Ser-Ser-Lys triad (Ser241, Ser217, Lys142) that facilitates the hydrolysis of fatty acid amides.[6] Inhibitors like N-(4-phenoxyphenyl)butanamide are designed to mimic the endogenous substrate, anandamide.

The butanamide portion of the molecule likely positions the carbonyl group for nucleophilic attack by the catalytic Ser241. The phenoxyphenyl moiety would occupy the hydrophobic binding pocket that normally accommodates the fatty acid tail of anandamide. The precise nature of the inhibition (reversible or irreversible) would depend on the stability of the enzyme-inhibitor complex formed. In the case of irreversible inhibitors, a covalent bond is typically formed with Ser241.[6]

cluster_0 FAAH Active Site cluster_1 Hydrolysis FAAH FAAH Enzyme Products Arachidonic Acid + Ethanolamine FAAH->Products Hydrolyzes Ser241 Catalytic Ser241 Anandamide Anandamide (Substrate) Anandamide->FAAH Binds to Active Site Inhibitor N-(4-phenoxyphenyl)butanamide (Inhibitor) Inhibitor->FAAH Binds to Active Site

Inhibition of Anandamide Hydrolysis by N-(4-phenoxyphenyl)butanamide.
Downstream Signaling Cascades

The inhibition of FAAH leads to an accumulation of anandamide in various tissues, including the brain. This elevated anandamide level enhances the activation of cannabinoid receptors, primarily CB1 receptors in the central nervous system and CB2 receptors in the periphery and on immune cells. This enhanced receptor activation triggers a cascade of downstream signaling events that are responsible for the therapeutic effects of FAAH inhibitors.

Key signaling pathways modulated by enhanced CB1 receptor activation include:

  • Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway : Activation of this pathway is associated with neuroprotection, synaptic plasticity, and cell survival.[8]

  • Phosphatidylinositol 3-Kinase (PI3K) / Akt Pathway : This pathway is also critically involved in promoting cell survival and inhibiting apoptosis.[2][9]

  • Nuclear Factor-kappa B (NF-κB) Signaling : By modulating this pathway, FAAH inhibition can exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.[10]

cluster_0 Downstream Signaling cluster_1 Cellular Responses FAAH_Inhibitor N-(4-phenoxyphenyl)butanamide FAAH FAAH FAAH_Inhibitor->FAAH Anandamide Anandamide FAAH->Anandamide Degrades CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates PI3K_Akt PI3K/Akt Pathway CB1_Receptor->PI3K_Akt MAPK_ERK MAPK/ERK Pathway CB1_Receptor->MAPK_ERK NF_kB NF-κB Pathway CB1_Receptor->NF_kB Analgesia Analgesia CB1_Receptor->Analgesia Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection MAPK_ERK->Neuroprotection Anti_inflammation Anti-inflammation NF_kB->Anti_inflammation

Downstream Signaling Pathways Modulated by FAAH Inhibition.

Experimental Characterization

Synthesis of N-(4-phenoxyphenyl)butanamide

The synthesis of N-(4-phenoxyphenyl)butanamide can be achieved through a standard amide coupling reaction. A plausible synthetic route is outlined below.

Reactant1 4-Phenoxyaniline Product N-(4-phenoxyphenyl)butanamide Reactant1->Product Reactant2 Butyryl Chloride Reactant2->Product Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Product Base Base (e.g., Triethylamine) Base->Product

Plausible Synthetic Route for N-(4-phenoxyphenyl)butanamide.

A typical procedure involves dissolving 4-phenoxyaniline in an inert solvent, such as dichloromethane, followed by the addition of a base, like triethylamine, to act as an acid scavenger. Butyryl chloride is then added dropwise, and the reaction is stirred at room temperature until completion. The final product can be purified using standard techniques such as recrystallization or column chromatography.

In Vitro FAAH Inhibition Assay Protocol

The inhibitory potency of N-(4-phenoxyphenyl)butanamide against FAAH can be determined using a fluorescence-based assay. This method relies on the hydrolysis of a non-fluorescent FAAH substrate to yield a fluorescent product.

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • Test compound (N-(4-phenoxyphenyl)butanamide) dissolved in DMSO

  • Positive control inhibitor (e.g., JZL195)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 440-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of FAAH Assay Buffer.

    • Dilute the recombinant human FAAH in FAAH Assay Buffer to the desired concentration.

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • Dilute the FAAH substrate in an appropriate solvent (e.g., ethanol).

  • Assay Setup:

    • Add FAAH Assay Buffer to all wells of the 96-well plate.

    • Add the test compound dilutions, positive control, and DMSO (vehicle control) to their respective wells.

    • Add the diluted FAAH enzyme solution to all wells except for the no-enzyme control wells.

    • Incubate the plate at 37°C for a short period (e.g., 5 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from no-enzyme control wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion

N-(4-phenoxyphenyl)butanamide represents a class of molecules that target the endocannabinoid system through the inhibition of FAAH. This mechanism of action offers a nuanced approach to enhancing endocannabinoid signaling, with potential therapeutic applications in a variety of disorders characterized by pain, inflammation, and neurodegeneration. A thorough understanding of its interaction with FAAH and the resultant downstream cellular effects is paramount for its further development and clinical translation. The experimental protocols outlined in this guide provide a framework for the characterization of N-(4-phenoxyphenyl)butanamide and other novel FAAH inhibitors, facilitating the advancement of this promising therapeutic strategy.

References

  • Apogee Pharmaceuticals Inc. (2025). Apogee Pharmaceuticals discloses new FAAH inhibitors. BioWorld Science. [Link]

  • Elkaim, J. C., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters, 30(21), 127408. [Link]

  • Elmes, M. W., et al. (2015). Fatty acid amide hydrolase inhibitor PF-3845 reduces viability, migration and invasiveness of human colon adenocarcinoma. Frontiers in Pharmacology, 6, 21. [Link]

  • Impellizzeri, D., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2824. [Link]

  • Impellizzeri, D., et al. (2023). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences, 24(12), 10101. [Link]

  • Karanian, D. A., et al. (2007). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. Pharmacology & Therapeutics, 116(3), 444-459. [Link]

  • Keith, J. M., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Medicinal Chemistry, 16(24), 3142-3169. [Link]

  • Longo, F., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences, 22(14), 7679. [Link]

  • Long, J. Z., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(7), 744-753. [Link]

  • Maccarrone, M., et al. (2011). FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway. Oncotarget, 2(5), 367-377. [Link]

  • Otrubova, K., et al. (2011). Rational Design of Fatty Acid Amide Hydrolase Inhibitors That Act by Covalently Bonding to Two Active Site Residues. Journal of the American Chemical Society, 133(49), 19952-19961. [Link]

  • Sánchez-Marín, L., et al. (2024). Fatty Acid Amide Hydrolase Signaling and Ovarian Disorders: From Molecular Mechanism to Clinical Significance. International Journal of Molecular Sciences, 25(3), 1734. [Link]

  • Szafraniec, M., et al. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. PLoS ONE, 19(8), e0308077. [Link]

  • Vandevoorde, S., & Lambert, D. M. (2015). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). In Endocannabinoids (pp. 161-191). Humana Press.
  • Wallace, M. J., et al. (2007). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. Pharmacology & Therapeutics, 116(3), 444-459. [Link]

  • Wang, H., et al. (2010). The Interaction of Fatty Acid Amide Hydrolase (FAAH) Inhibitors with an Anandamide Carrier Protein Using 19F-NMR. PLoS ONE, 5(9), e12861. [Link]

  • Science.gov. (n.d.). ic50 values compared: Topics by Science.gov. [Link]

Sources

Potential biological activity of N-(4-phenoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Biological Activity of N-(4-phenoxyphenyl)butanamide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: N-(4-phenoxyphenyl)butanamide is a small molecule whose biological activities remain largely uncharacterized. Its chemical structure, featuring a phenoxyphenyl core linked to a butanamide side chain, presents intriguing possibilities for interaction with various biological targets. This guide eschews a summary of known data and instead provides a comprehensive, forward-looking framework for the systematic investigation of this compound. We will outline a multi-tiered research program, from initial computational predictions to detailed in vitro and cell-based validation assays. The methodologies described herein are grounded in established protocols and are designed to provide a robust foundation for any research group seeking to explore the therapeutic potential of N-(4-phenoxyphenyl)butanamide and its analogs.

Structural Analysis and Rationale for Investigation

N-(4-phenoxyphenyl)butanamide is an amide constructed from 4-phenoxyaniline and butanoyl chloride. Its key structural features are the diaryl ether (phenoxyphenyl) motif and the flexible butanamide chain.

  • The Phenoxyphenyl Core: This moiety is present in numerous biologically active compounds. The diaryl ether linkage provides a specific conformational flexibility that can be crucial for fitting into protein binding pockets. It is found in compounds targeting thyroid hormone receptors, as well as in some non-steroidal anti-inflammatory drugs (NSAIDs) and herbicides.

  • The Butanamide Chain: The n-butyramide group is of significant interest. Butyrate itself is a short-chain fatty acid (SCFA) and a well-known histone deacetylase (HDAC) inhibitor. The presence of this chain suggests that N-(4-phenoxyphenyl)butanamide could potentially act as a prodrug or a direct inhibitor of HDACs or other enzymes that recognize short aliphatic chains.

This structural combination justifies a hypothesis-driven investigation into its potential as an epigenetic modulator, specifically as an HDAC inhibitor, or as an anti-inflammatory agent.

Proposed Investigational Workflow

A logical, tiered approach is essential to efficiently characterize a novel compound. We propose a workflow that moves from broad, high-throughput screening to more specific, mechanism-of-action studies.

G A Compound Acquisition & QC (Purity >98% via HPLC, NMR) B In Vitro HDAC Inhibition Assay (Fluorometric, Pan-HDAC Panel) A->B Primary Hypothesis Testing C Cytotoxicity Profiling (e.g., MTT/XTT Assay across multiple cell lines) A->C D Cellular Histone Acetylation Assay (Western Blot for Ac-H3/H4) B->D C->D E Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) D->E Confirm Intracellular Target Binding F Gene Expression Analysis (qPCR for HDAC target genes like p21) D->F G Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) F->G H Anti-inflammatory Activity Assay (LPS-stimulated cytokine release in macrophages) G->H

Caption: Proposed experimental workflow for N-(4-phenoxyphenyl)butanamide characterization.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments outlined in the workflow.

In Vitro HDAC Inhibition Assay

Rationale: This is the primary hypothesis-testing experiment. A fluorometric assay is a rapid and sensitive method to determine if the compound directly inhibits HDAC enzyme activity. Using a pan-HDAC panel (covering Class I, II, and IV HDACs) will provide initial selectivity data.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-(4-phenoxyphenyl)butanamide in 100% DMSO.

    • Prepare serial dilutions in assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) to create a 10-point dose-response curve (e.g., 100 µM to 1 nM).

    • Reconstitute recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.) and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) according to the manufacturer's instructions. A common supplier for such reagents is Enzo Life Sciences or BPS Bioscience.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of diluted compound or vehicle control (DMSO) to appropriate wells.

    • Add 10 µL of diluted HDAC enzyme and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 5 µL of the fluorogenic substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and generate the fluorescent signal by adding 20 µL of developer solution (containing a trypsin-like protease).

    • Incubate for 15 minutes at room temperature.

  • Data Acquisition:

    • Read the fluorescence on a plate reader with excitation at 360 nm and emission at 460 nm.

  • Data Analysis:

    • Subtract background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a potent known inhibitor like Trichostatin A (TSA) or SAHA (0% activity).

    • Fit the dose-response curve using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

ParameterDescriptionExample Value
IC₅₀ (HDAC1) Concentration for 50% inhibition of HDAC1e.g., 5.2 µM
IC₅₀ (HDAC6) Concentration for 50% inhibition of HDAC6e.g., >100 µM
Selectivity Ratio of IC₅₀ values (e.g., IC₅₀ HDAC6 / IC₅₀ HDAC1)e.g., >19-fold
Cellular Histone Acetylation Assay

Rationale: A positive result in the in vitro assay must be validated in a cellular context to ensure cell permeability and engagement of the target in its native environment. Western blotting for acetylated histones is the gold standard for confirming HDAC inhibition in cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed a human cancer cell line (e.g., HeLa or HCT116) in 6-well plates and allow them to adhere overnight.

    • Treat cells with N-(4-phenoxyphenyl)butanamide at various concentrations (e.g., 0.1x, 1x, 10x the in vitro IC₅₀) for a set time period (e.g., 18-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., 1 µM SAHA).

  • Histone Extraction:

    • Wash cells with ice-cold PBS containing 5 mM sodium butyrate (to inhibit HDAC activity during extraction).

    • Lyse cells in a buffer suitable for histone extraction (e.g., Triton Extraction Buffer).

    • Isolate nuclei by centrifugation and extract histones using 0.2 N HCl overnight at 4°C.

    • Precipitate histones with trichloroacetic acid.

  • Western Blotting:

    • Quantify protein concentration using a BCA assay.

    • Separate 10-15 µg of histone extract on a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Anti-acetyl-Histone H3 (pan-acetyl)

      • Anti-acetyl-Histone H4 (pan-acetyl)

      • Anti-total Histone H3 (as a loading control)

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: A dose-dependent increase in the signal for acetylated histones (Ac-H3, Ac-H4) relative to the total histone loading control would confirm cellular HDAC inhibition.

Hypothetical Signaling Pathway of HDAC Inhibition

If N-(4-phenoxyphenyl)butanamide is confirmed as an HDAC inhibitor, it would influence gene expression by altering chromatin structure, leading to downstream effects like cell cycle arrest and apoptosis.

G compound N-(4-phenoxyphenyl)butanamide hdac HDAC Enzyme compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetyl_histones Acetylated Histones (Relaxed Chromatin) histones->acetyl_histones HATs p21_gene p21 Gene Locus acetyl_histones->p21_gene Increased Transcription p21_protein p21 Protein p21_gene->p21_protein Translation cdk CDK2/Cyclin E p21_protein->cdk Inhibition arrest G1 Cell Cycle Arrest cdk->arrest Leads to

Caption: Hypothesized pathway for HDAC inhibition leading to cell cycle arrest.

Concluding Remarks and Future Directions

This guide presents a structured, hypothesis-driven plan for the initial characterization of N-(4-phenoxyphenyl)butanamide. The proposed workflow prioritizes a logical progression from broad screening to specific mechanistic validation. Positive results from this sequence of experiments would provide strong evidence for its mode of action, paving the way for more advanced studies, including:

  • Isoform Selectivity Profiling: Determining the IC₅₀ against a full panel of 11 human HDAC isoforms.

  • Pharmacokinetic (ADME) Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion properties.

  • In Vivo Efficacy Studies: Testing the compound in animal models of cancer or inflammatory disease, depending on the validated mechanism of action.

By following a rigorous and well-documented scientific process, researchers can effectively unlock the potential therapeutic value of novel chemical entities like N-(4-phenoxyphenyl)butanamide.

References

  • Title: Histone deacetylase inhibitors: progress and perspectives. Source: BMC Medicine URL: [Link]

A Technical Guide to the Solubility of N-(4-phenoxyphenyl)butanamide: Principles, Prediction, and a Validated Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(4-phenoxyphenyl)butanamide, a compound of interest in drug development. We delve into the theoretical principles governing solubility, predict the compound's behavior in a range of common laboratory solvents, and present a detailed, self-validating experimental protocol for accurate solubility measurement. This document is intended for researchers, scientists, and drug development professionals seeking a robust methodology for solubility assessment.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1] Therefore, a thorough understanding of a compound's solubility profile across various solvents is paramount during the early stages of drug discovery and development. Poor aqueous solubility can lead to low bioavailability, necessitating complex and costly formulation strategies.

This guide focuses on N-(4-phenoxyphenyl)butanamide, providing the foundational knowledge and practical steps to accurately characterize its solubility. By understanding the interplay between the solute's molecular structure and the solvent's properties, researchers can make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical testing.

Physicochemical Properties and Structural Analysis of N-(4-phenoxyphenyl)butanamide

To predict the solubility of N-(4-phenoxyphenyl)butanamide, we must first understand its molecular structure and inherent physicochemical properties.

  • Molecular Formula: C₁₆H₁₇NO₂

  • Molecular Weight: 255.31 g/mol

  • Key Structural Features:

    • Aromatic Rings: Two phenyl rings, one of which is a phenoxy group, contribute to the molecule's nonpolar character.

    • Amide Group (-CONH-): This functional group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

    • Butyl Chain (-C₄H₉): A flexible, nonpolar alkyl chain.

    • Ether Linkage (-O-): The ether oxygen has lone pairs of electrons and can act as a hydrogen bond acceptor.

The presence of both significant nonpolar regions (the two aromatic rings and the butyl chain) and a polar, hydrogen-bonding amide group suggests that N-(4-phenoxyphenyl)butanamide will exhibit mixed polarity. This duality is key to predicting its solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep1 Weigh excess N-(4-phenoxyphenyl)butanamide prep2 Add to vial with known volume of solvent prep1->prep2 equil Shake at constant temperature (e.g., 24-48h) to reach equilibrium prep2->equil sample Allow solid to settle equil->sample separate Withdraw supernatant and filter (0.22 µm) sample->separate analyze Quantify concentration using validated HPLC method separate->analyze quant Calculate solubility (mg/mL or mol/L) analyze->quant

Sources

Methodological & Application

Synthesis of N-(4-phenoxyphenyl)butanamide: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of N-(4-phenoxyphenyl)butanamide, a valuable intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and characterization data. The protocol is designed to be self-validating, with clear explanations for each step to ensure reproducibility and success.

Introduction

N-acyl derivatives of 4-phenoxyaniline are a class of compounds with significant interest in medicinal chemistry due to their potential neuroprotective and other biological activities. The synthesis of the target molecule, N-(4-phenoxyphenyl)butanamide, involves the acylation of 4-phenoxyaniline with butyryl chloride. This reaction forms a stable amide bond and is a fundamental transformation in organic synthesis. Understanding the nuances of this reaction, including the choice of solvent, base, and purification strategy, is critical for obtaining a high yield of the pure product.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-phenoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyryl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the amide product, N-(4-phenoxyphenyl)butanamide, and hydrochloric acid as a byproduct. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated, driving the reaction to completion.

Synthesis_Mechanism R1 4-Phenoxyaniline Int1 Tetrahedral Intermediate R1->Int1 Nucleophilic Attack R2 Butyryl Chloride R2->Int1 Prod N-(4-phenoxyphenyl)butanamide Int1->Prod Chloride Elimination HCl HCl Int1->HCl Salt [Et3NH]+Cl- HCl->Salt Base Base (e.g., Et3N) Base->Salt

Figure 1: General mechanism for the synthesis of N-(4-phenoxyphenyl)butanamide.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
4-PhenoxyanilineC₁₂H₁₁NO185.22>98%Sigma-Aldrich
Butyryl chlorideC₄H₇ClO106.55>98%Sigma-Aldrich
TriethylamineC₆H₁₅N101.19>99%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, >99.8%Sigma-Aldrich
EthanolC₂H₅OH46.0795% or AbsoluteFisher Scientific
Deionized WaterH₂O18.02N/AIn-house
Hydrochloric acid (HCl)HCl36.461 M solutionFisher Scientific
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01Saturated solutionFisher Scientific
Brine (NaCl solution)NaCl58.44Saturated solutionIn-house
Anhydrous Sodium SulfateNa₂SO₄142.04GranularFisher Scientific
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Analytical balance

  • Standard laboratory glassware

Experimental Protocol

This protocol is adapted from established procedures for the acylation of aromatic amines.[1]

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenoxyaniline (1.0 eq, e.g., 5.0 g, 27.0 mmol) in anhydrous dichloromethane (40 mL).

  • Add triethylamine (1.2 eq, e.g., 4.5 mL, 32.4 mmol) to the solution.

  • Cool the flask in an ice bath to 0 °C with stirring.

2. Acylation Reaction:

  • In a separate dropping funnel, dissolve butyryl chloride (1.1 eq, e.g., 3.1 mL, 29.7 mmol) in anhydrous dichloromethane (10 mL).

  • Add the butyryl chloride solution dropwise to the stirred 4-phenoxyaniline solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

3. Work-up Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 30 mL) to remove excess triethylamine.

    • Saturated NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acid.

    • Brine (1 x 30 mL) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • Recrystallize the crude solid from an ethanol/water mixture.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve 4-phenoxyaniline and triethylamine in DCM B Cool to 0 °C A->B C Add butyryl chloride dropwise B->C D Stir at room temperature C->D E Wash with 1 M HCl D->E F Wash with sat. NaHCO3 E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate H->I J Recrystallize from Ethanol/Water I->J K Vacuum Filtration J->K L Dry under vacuum K->L M M L->M Characterization

Figure 2: Workflow for the synthesis of N-(4-phenoxyphenyl)butanamide.

Results and Discussion

The successful synthesis of N-(4-phenoxyphenyl)butanamide should yield a white to off-white crystalline solid. The expected yield for this type of reaction is typically in the range of 70-90%. The purity and identity of the product must be confirmed by analytical techniques.

Physical Properties
PropertyExpected Value
AppearanceWhite to off-white solid
Melting Point~107-109 °C (for a similar compound, N1-(4-butylphenyl)acetamide)[2]
SolubilitySoluble in dichloromethane, ethanol; sparingly soluble in water
Spectroscopic Characterization

The following are predicted and expected spectroscopic data based on the structure of N-(4-phenoxyphenyl)butanamide and data from similar compounds.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.5 (d, 2H): Aromatic protons on the phenoxy ring ortho to the amide group.

    • δ ~7.3 (t, 2H): Aromatic protons on the terminal phenyl ring.

    • δ ~7.1 (t, 1H): Aromatic proton on the terminal phenyl ring.

    • δ ~7.0 (d, 2H): Aromatic protons on the phenoxy ring meta to the amide group.

    • δ ~7.0 (d, 2H): Aromatic protons on the terminal phenyl ring.

    • δ ~2.3 (t, 2H): Methylene protons (-CH₂-) adjacent to the carbonyl group.

    • δ ~1.7 (sextet, 2H): Methylene protons (-CH₂-) in the middle of the butyl chain.

    • δ ~1.0 (t, 3H): Methyl protons (-CH₃) of the butyl group.

    • δ ~7.5-8.0 (br s, 1H): Amide proton (-NH-).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~171-173: Carbonyl carbon (C=O).

    • δ ~157-159: Aromatic carbon attached to the oxygen of the phenoxy group.

    • δ ~153-155: Aromatic carbon of the terminal phenyl ring attached to the oxygen.

    • δ ~134-136: Aromatic carbon attached to the nitrogen.

    • δ ~129-130: Aromatic CH carbons of the terminal phenyl ring.

    • δ ~123-124: Aromatic CH carbon of the terminal phenyl ring.

    • δ ~121-122: Aromatic CH carbons ortho to the amide group.

    • δ ~118-120: Aromatic CH carbons meta to the amide group and on the terminal phenyl ring.

    • δ ~39-40: Methylene carbon (-CH₂-) adjacent to the carbonyl group.

    • δ ~19-20: Methylene carbon (-CH₂-) in the middle of the butyl chain.

    • δ ~13-14: Methyl carbon (-CH₃).

  • IR (KBr, cm⁻¹):

    • ~3300: N-H stretching vibration of the amide.

    • ~3050: Aromatic C-H stretching.

    • ~2960, 2870: Aliphatic C-H stretching.

    • ~1660: C=O stretching vibration of the amide (Amide I band).

    • ~1540: N-H bending and C-N stretching (Amide II band).

    • ~1240: Asymmetric C-O-C stretching of the ether linkage.

  • Mass Spectrometry (EI):

    • m/z (%): 255 (M⁺), 185 ([M-C₄H₈O]⁺), 156, 128, 77.

The obtained data should be carefully compared with these expected values to confirm the structure and purity of the synthesized N-(4-phenoxyphenyl)butanamide. Any significant deviations may indicate the presence of impurities or an incorrect structure.

Safety Precautions

  • 4-Phenoxyaniline: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.[3]

  • Butyryl chloride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of N-(4-phenoxyphenyl)butanamide. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this important compound for further investigation in drug discovery and development. The provided mechanistic insights and characterization guidelines will aid in ensuring the successful outcome of the synthesis and the high purity of the final product.

References

  • PrepChem. Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - N1-(4-butylphenyl)acetamide, 97%. Available at: [Link]

Sources

Using N-(4-phenoxyphenyl)butanamide in antifungal assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical protocols for evaluating N-(4-phenoxyphenyl)butanamide (CAS: 10165-73-8), a lipophilic small molecule belonging to the N-phenylalkanamide class. While structurally distinct from allylamines (e.g., butenafine) and azoles, this scaffold exhibits potential antifungal activity through hydrophobic interaction with fungal membrane components or inhibition of specific mitochondrial enzymes (e.g., Complex II/SDH analogs).

This guide provides researchers with a standardized workflow for:

  • Solubilization and Stock Management: Overcoming the high LogP (lipophilicity) challenges inherent to phenoxy-amides.

  • Quantitative Potency Assessment: CLSI-compliant broth microdilution (MIC) protocols.

  • Mechanistic Profiling: Assays to distinguish between cell wall disruption, membrane ergosterol binding, and intracellular targeting.

Technical Specifications & Compound Handling

Compound Identity: N-(4-phenoxyphenyl)butanamide Molecular Formula: C₁₆H₁₇NO₂ Molecular Weight: 255.31 g/mol Physicochemical Profile: High lipophilicity (Predicted LogP ~3.5–4.0).

Solubility Protocol (Critical Step)

Due to the phenoxy tail and butyl chain, this compound is poorly soluble in aqueous media. Improper solubilization causes micro-precipitation in the assay plate, leading to false "trailing" endpoints.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare a 10 mg/mL (approx. 39 mM) master stock.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Validation Step: Before adding to the assay plate, dilute the stock 1:100 in RPMI 1640 medium.

  • Clear solution: Proceed.

  • Turbidity/Crystals: Sonicate the stock for 10 mins at 40°C or increase DMSO concentration (ensure final assay DMSO <1%).

Core Protocol: Antifungal Susceptibility Testing (MIC)[1][2]

Standard: Adapted from CLSI M27-A4 (Yeasts) and M38-A2 (Filamentous Fungi).

Materials
  • Test Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

  • Media: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (0.165 M).

  • Indicator (Optional): Resazurin (Alamar Blue) for colorimetric endpoint enhancement.

Experimental Workflow
  • Inoculum Preparation:

    • Pick 5 colonies from 24h culture (Candida) or harvest conidia (Aspergillus).

    • Suspend in saline; adjust to 0.5 McFarland standard .

    • Dilute 1:1000 (Yeasts) or 1:50 (Molds) in RPMI-MOPS to reach final density of 0.5–2.5 × 10³ CFU/mL .

  • Plate Setup (96-well, U-bottom):

    • Column 1: Negative Control (Media only).

    • Column 2: Positive Control (Inoculum + DMSO vehicle).

    • Columns 3–12: Serial 2-fold dilution of N-(4-phenoxyphenyl)butanamide.

    • Range: Test from 64 µg/mL down to 0.125 µg/mL .

  • Incubation:

    • Candida: 35°C for 24–48 hours.

    • Aspergillus:[1][2] 35°C for 48–72 hours.

  • Endpoint Determination:

    • Visual: The lowest concentration showing 100% inhibition (optically clear) relative to the growth control.

    • Note: Phenoxy-amides may show a "trailing effect" (partial inhibition). Record the MIC at 50% inhibition (MIC₅₀) if trailing is significant.

Mechanistic Profiling: Mode of Action (MOA)

Once antifungal activity is confirmed (MIC < 16 µg/mL), the specific target must be identified. This compound class often targets the Cell Wall (chitin synthase) or Cell Membrane (ergosterol function).

The Sorbitol & Ergosterol Rescue Assay

This dual-assay setup determines if the compound acts on the cell wall or membrane.

  • Concept:

    • Sorbitol (0.8 M): An osmotic protectant. If the compound attacks the cell wall (like Echinocandins), sorbitol will stabilize the cell, raising the MIC significantly.

    • Exogenous Ergosterol (400 µg/mL): If the compound binds ergosterol (like Polyenes) or inhibits its synthesis, adding extra ergosterol will "soak up" the drug or bypass the block, raising the MIC.

Assay Protocol
ConditionMedia AdditiveInterpretation if MIC Increases >4-fold
A (Control) RPMI-MOPS (Standard)N/A (Baseline MIC)
B (Wall) RPMI-MOPS + 0.8 M Sorbitol Cell Wall Active (Lysis prevented by osmotic support)
C (Membrane) RPMI-MOPS + Exogenous Ergosterol Membrane Active (Drug sequestered or pathway bypassed)

Data Analysis Table (Example):

CompoundMIC (Standard)MIC (+ Sorbitol)MIC (+ Ergosterol)Conclusion
N-(4-phenoxyphenyl)butanamide 4 µg/mL4 µg/mL>64 µg/mLMembrane Target (Likely ergosterol binding or biosynthesis)
Caspofungin (Control)0.5 µg/mL>32 µg/mL0.5 µg/mLCell Wall Target

Mechanistic Visualization (Pathway Logic)

The following diagram illustrates the decision logic for interpreting the MOA of N-(4-phenoxyphenyl)butanamide based on the rescue assays described above.

MOA_Decision_Tree Start Start: MIC Determination Rescue Run Rescue Assays: 1. Sorbitol (Osmotic) 2. Ergosterol (Lipid) Start->Rescue Sorb_Pos MIC Increases >4x with Sorbitol Rescue->Sorb_Pos Sorbitol Effect Erg_Pos MIC Increases >4x with Ergosterol Rescue->Erg_Pos Ergosterol Effect No_Change No Change in MIC Rescue->No_Change Neither Wall_Target Target: Cell Wall (e.g., Chitin Synthase) Sorb_Pos->Wall_Target Memb_Target Target: Cell Membrane (e.g., Ergosterol Binding) Erg_Pos->Memb_Target Intra_Target Target: Intracellular (e.g., Mitochondrial SDH or DNA/RNA) No_Change->Intra_Target

Caption: Decision tree for categorizing the antifungal mechanism of action based on phenotype rescue assays.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). Wayne, PA: CLSI.

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). Wayne, PA: CLSI.

  • Frost, D. J., et al. (1995). "Characterization of the mode of action of the antifungal agent cispentacin." Journal of Antibiotics, 48(4), 306-311. (Protocol reference for Sorbitol Rescue).

  • Espinel-Ingroff, A., et al. (2005). "Standardization of antifungal susceptibility testing of filamentous fungi." Journal of Clinical Microbiology, 43(10), 5243-5252.

  • Miyazaki, T., et al. (2022). "Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones." Molecules, 27(9), 3028. (Reference for lipophilic amide/phenol analog activity).

Sources

Application Note: A Guide to the Preclinical Evaluation of N-(4-phenoxyphenyl)benzenesulfonamide Derivatives as Progesterone Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of Nonsteroidal Progesterone Receptor Antagonism

The progesterone receptor (PR) is a critical mediator of progesterone signaling, playing a pivotal role in reproductive health and the pathology of various diseases, including uterine leiomyoma, endometriosis, and certain cancers.[1][2] The development of progesterone receptor antagonists has therefore been a significant focus of pharmaceutical research. While steroidal antagonists have been available, the quest for nonsteroidal modulators with improved selectivity and safety profiles is ongoing.

This document provides a comprehensive guide to the preclinical evaluation of a novel class of nonsteroidal progesterone receptor antagonists: N-(4-phenoxyphenyl)benzenesulfonamide derivatives . It is important to note that the initial query referred to "N-(4-phenoxyphenyl)butanamide"; however, a thorough review of the scientific literature indicates that the benzenesulfonamide scaffold is the relevant chemical structure demonstrating potent progesterone receptor antagonism.[1][2] This application note will, therefore, focus on this scientifically validated compound class.

Herein, we delve into the mechanistic underpinnings of progesterone receptor signaling and its antagonism by these novel derivatives. We provide detailed, field-proven protocols for the in vitro characterization of these compounds, including competitive binding and reporter gene assays. Furthermore, we present a summary of the available biological data and an overview of relevant in vivo models for assessing their therapeutic potential. Our objective is to equip researchers with the necessary tools and knowledge to confidently and effectively study this promising class of progesterone receptor antagonists.

The Progesterone Receptor Signaling Pathway and Mechanism of Antagonism

The progesterone receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] In its inactive state, PR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to its cognate hormone, progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription. This signaling cascade regulates a multitude of physiological processes.

Progesterone receptor antagonists, such as the N-(4-phenoxyphenyl)benzenesulfonamide derivatives, exert their effects by competitively binding to the ligand-binding domain (LBD) of the progesterone receptor. This binding prevents the conformational changes necessary for receptor activation, thereby inhibiting its downstream signaling.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_HSP PR-HSP Complex (Inactive) Progesterone->PR_HSP Binds PR_Dimer PR Dimer PR_HSP->PR_Dimer Conformational Change & Dimerization PR_Antagonist PR-Antagonist Complex (Inactive) PR_HSP->PR_Antagonist PRE Progesterone Response Element (PRE) PR_Dimer->PRE Translocates & Binds to DNA Antagonist N-(4-phenoxyphenyl) benzenesulfonamide Derivative Antagonist->PR_HSP Competitively Binds PR_Antagonist->PRE Translocation Blocked or No Binding Gene_Transcription Gene Transcription PRE->Gene_Transcription Initiates No_Transcription No Transcription PRE->No_Transcription Biological_Response Biological Response Gene_Transcription->Biological_Response Leads to

Figure 1: Progesterone Receptor Signaling and Antagonism.

In Vitro Characterization of N-(4-phenoxyphenyl)benzenesulfonamide Derivatives

A critical step in the evaluation of novel progesterone receptor antagonists is the in vitro characterization of their binding affinity and functional activity. The following protocols are adapted from standard methodologies and provide a robust framework for these assessments.

Experimental Workflow

The general workflow for the in vitro characterization of N-(4-phenoxyphenyl)benzenesulfonamide derivatives involves two key assays: a competitive binding assay to determine the affinity of the compounds for the progesterone receptor, and a reporter gene assay to assess their functional antagonistic activity.

Experimental_Workflow start Start compound N-(4-phenoxyphenyl) benzenesulfonamide Derivative start->compound binding_assay Competitive Binding Assay compound->binding_assay reporter_assay Reporter Gene Assay compound->reporter_assay ki_ic50 Determine Ki / IC50 binding_assay->ki_ic50 functional_antagonism Assess Functional Antagonism (IC50) reporter_assay->functional_antagonism data_analysis Data Analysis & Interpretation ki_ic50->data_analysis functional_antagonism->data_analysis end End data_analysis->end

Figure 2: In Vitro Experimental Workflow.

Protocol: Progesterone Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled progestin for binding to the progesterone receptor. The output is typically the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This can be converted to a binding affinity constant (Ki).

Materials:

  • Human progesterone receptor (recombinant or from a suitable cell line lysate, e.g., T47D cells).

  • Radiolabeled progestin (e.g., [³H]-Progesterone).

  • Test N-(4-phenoxyphenyl)benzenesulfonamide derivatives.

  • Unlabeled progesterone (for determining non-specific binding).

  • Assay buffer (e.g., Tris-HCl buffer with additives like glycerol and molybdate to stabilize the receptor).[3]

  • Scintillation cocktail and scintillation counter.

  • 96-well plates and filtration apparatus.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and unlabeled progesterone in the assay buffer.

    • Dilute the radiolabeled progestin to the desired concentration (typically at or below its Kd for the receptor) in the assay buffer.

    • Prepare the progesterone receptor solution in the assay buffer. The optimal concentration should be determined empirically.[3]

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radiolabeled progestin, and progesterone receptor solution to the wells.

    • Non-specific Binding: Add assay buffer, radiolabeled progestin, a high concentration of unlabeled progesterone, and progesterone receptor solution to the wells.

    • Test Compound: Add assay buffer, radiolabeled progestin, the test compound at various concentrations, and progesterone receptor solution to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-24 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter.[4]

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol: Progesterone Receptor Reporter Gene Assay

This cell-based assay measures the functional consequence of a compound binding to the progesterone receptor. It utilizes a host cell line engineered to express the progesterone receptor and a reporter gene (e.g., luciferase) under the control of a PRE. An antagonist will inhibit the progesterone-induced expression of the reporter gene.[5][6]

Materials:

  • A suitable mammalian cell line expressing the human progesterone receptor (e.g., T47D, or a transiently transfected cell line like HEK293).

  • A reporter plasmid containing a PRE-driven luciferase gene.

  • A control plasmid for normalization (e.g., expressing Renilla luciferase).

  • Progesterone (agonist).

  • Test N-(4-phenoxyphenyl)benzenesulfonamide derivatives.

  • Cell culture medium and reagents.

  • Transfection reagent.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells in appropriate medium.

    • Co-transfect the cells with the PRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

    • Plate the transfected cells into 96-well plates and allow them to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and progesterone in the cell culture medium.

    • Treat the cells with a fixed concentration of progesterone (typically the EC50 or EC80 for inducing reporter gene expression) in the presence of varying concentrations of the test compound.

    • Include control wells with vehicle only (basal), progesterone only (maximal stimulation), and test compound only (to check for agonist activity).

  • Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the percentage of inhibition of progesterone-induced luciferase activity for each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Biological Activity of N-(4-phenoxyphenyl)benzenesulfonamide Derivatives

The following table summarizes the reported in vitro activity of key N-(4-phenoxyphenyl)benzenesulfonamide derivatives against the progesterone receptor. These data highlight the potency of this chemical series.

CompoundPR Binding Affinity (IC₅₀, nM)PR Antagonistic Activity (IC₅₀, nM)
20a HCl16054
32 HCF₃2.91.1
Mifepristone --0.820.28
Data sourced from Kageyama et al. (2016).[1][2]

In Vivo Models for Efficacy Evaluation

Following in vitro characterization, promising N-(4-phenoxyphenyl)benzenesulfonamide derivatives should be evaluated in relevant in vivo models to assess their efficacy and pharmacokinetic properties. The choice of model will depend on the intended therapeutic indication.

  • Uterine Leiomyoma (Fibroids): The Eker rat model, which spontaneously develops uterine smooth muscle tumors, is a well-established model for studying leiomyomas.[7] Additionally, xenograft models using human uterine leiomyoma tissue or cells implanted into immunodeficient mice can be employed. Treatment with progesterone receptor antagonists has been shown to reduce tumor size in these models.[8]

  • Endometriosis: Animal models of endometriosis are typically created by surgically inducing the growth of endometrial tissue outside the uterine cavity in rodents or non-human primates.[9] These models allow for the evaluation of a compound's ability to reduce the size and growth of endometriotic lesions.

  • McPhail Test: This classic in vivo assay in immature rabbits is used to assess the progestational or anti-progestational activity of a compound by observing its effect on the uterine endometrium.[10]

Conclusion and Future Directions

The N-(4-phenoxyphenyl)benzenesulfonamide derivatives represent a promising class of nonsteroidal progesterone receptor antagonists with potent in vitro activity.[1][2] The protocols and information provided in this application note offer a comprehensive framework for their preclinical evaluation. Further studies, including in vivo efficacy in relevant disease models and comprehensive safety and pharmacokinetic profiling, will be crucial in determining the therapeutic potential of these compounds for the treatment of progesterone-dependent conditions.

References

  • Kageyama, T., et al. (2016). Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. ACS Medicinal Chemistry Letters, 7(12), 1138-1143. [Link]

  • Kageyama, T., et al. (2016). Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. PubMed. [Link]

  • Cohen, J., et al. (2012). Novel progesterone receptor modulators: 4-aryl-phenylsulfonamides. Bioorganic & Medicinal Chemistry Letters, 22(22), 6879-6882. [Link]

  • Zhu, Y., et al. (2009). In vitro and in vivo characterization of a novel nonsteroidal, species-specific progesterone receptor modulator, PRA-910. The Journal of Steroid Biochemistry and Molecular Biology, 116(1-2), 61-68. [Link]

  • Wang, Y., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry, 65(3), 2477-2497. [Link]

  • Tabata, Y., et al. (2002). In vitro and in vivo characterization of novel nonsteroidal progesterone receptor antagonists derived from the fungal metabolite PF1092C. The Journal of Steroid Biochemistry and Molecular Biology, 83(1-5), 219-226. [Link]

  • Creative BioMart. Progesterone Receptor Competitor Assay Kit, Red. [Link]

  • Wikipedia. Uterine fibroid. [Link]

  • Kim, J. J., & Sefton, E. C. (2012). Progesterone Receptor Action in Leiomyoma and Endometrial Cancer. Progress in molecular biology and translational science, 105, 91-125. [Link]

  • INDIGO Biosciences. Human PGR Reporter Assay Kit. [Link]

  • ResearchGate. Schematic summary of progesterone-induced receptor-signal transduction... [Link]

  • Lange, C. A. (2008). Signaling inputs to progesterone receptor gene regulation and promoter selectivity. Steroids, 73(9-10), 963-969. [Link]

  • van der Vlugt, B., et al. (2023). A molecular toolbox to study progesterone receptor signaling. Journal of molecular histology, 54(6), 441-457. [Link]

  • Chwalisz, K., et al. (2005). Selective Progesterone Receptor Modulator Development and Use in the Treatment of Leiomyomata and Endometriosis. Endocrine Reviews, 26(3), 423-438. [Link]

  • Brown, A., et al. (2008). In vitro and in vivo characterisation of two contrasting progesterone receptor antagonists. pA2 Online. [Link]

  • Lagonigro, M. S., & Laky, M. (2014). The role of progesterone signaling in the pathogenesis of uterine leiomyoma. Molecular and cellular endocrinology, 382(1), 515-525. [Link]

  • Mani, S. K. (2014). Progesterone Signaling Mechanisms in Brain and Behavior. Frontiers in neuroscience, 8, 7. [Link]

  • Yamada, A., et al. (2016). Development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists. ACS Medicinal Chemistry Letters, 7(12), 1138-1143. [Link]

  • INDIGO Biosciences. Human Progesterone Receptor. [Link]

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]

  • Ghosh, D., & Bal, M. (1987). Screening of anti-progestins using in vitro human uterine progesterone receptor assay system. Contraception, 36(2), 215-223. [Link]

  • Wikipedia. Progesterone receptor. [Link]

  • Liang, Y., et al. (2024). Transgenic mice applications in the study of endometriosis pathogenesis. Frontiers in Endocrinology, 15, 1388653. [Link]

  • ResearchGate. Progesterone receptors and signaling pathways in normal mammary gland... [Link]

  • Zheng, L., et al. (2016). Exploring Flexibility of Progesterone Receptor Ligand Binding Domain Using Molecular Dynamics. PLoS ONE, 11(11), e0165824. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

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Application Note: A Robust Analytical Framework for the Quantification of N-(4-phenoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the development and validation of analytical methods for the quantification of N-(4-phenoxyphenyl)butanamide. In the absence of established methods for this specific analyte, this document provides a detailed, scientifically-grounded framework for establishing both a routine High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The protocols outlined herein are designed to be robust and adhere to the principles of scientific integrity, providing researchers, scientists, and drug development professionals with a solid starting point for their analytical workflows. This guide emphasizes the rationale behind experimental choices and incorporates self-validating systems in line with international regulatory standards.

Introduction: The Analytical Imperative for N-(4-phenoxyphenyl)butanamide

N-(4-phenoxyphenyl)butanamide is a molecule of interest in pharmaceutical and chemical research, featuring a phenoxyphenyl moiety linked to a butanamide chain. Accurate and precise quantification of this compound is paramount for a variety of applications, including pharmacokinetic studies, formulation development, quality control of bulk drug substances, and monitoring of potential impurities. The development of reliable analytical methods is a critical step in ensuring the safety, efficacy, and quality of any product containing this compound. This document serves as a detailed guide to establishing such methods, from initial considerations to full method validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Pre-Method Development: A Foundation in Physicochemical Properties

A thorough understanding of the physicochemical properties of an analyte is the cornerstone of logical and efficient analytical method development. In the absence of extensive empirical data for N-(4-phenoxyphenyl)butanamide, we can infer key properties from its structural components—the phenoxyphenyl group and the butanamide chain—and from data on analogous compounds.

Table 1: Estimated Physicochemical Properties of N-(4-phenoxyphenyl)butanamide

PropertyEstimated Value/CharacteristicRationale and Impact on Method Development
Molecular Weight ~255.31 g/mol Influences solubility and chromatographic behavior.
LogP (Octanol-Water Partition Coefficient) ~3.5 - 4.5Indicates high lipophilicity, suggesting good retention in reversed-phase HPLC and solubility in organic solvents. This property is crucial for selecting appropriate extraction solvents and chromatographic conditions.
pKa (Acid Dissociation Constant) NeutralThe amide proton is very weakly acidic (pKa > 15), and the ether oxygen is a weak Lewis base. For practical purposes in typical HPLC pH ranges (2-8), the molecule is considered neutral. This simplifies mobile phase preparation as pH adjustments will have minimal impact on retention.
Aqueous Solubility LowThe high LogP value suggests low solubility in water. This necessitates the use of organic solvents for stock solutions and careful consideration of the aqueous/organic ratio in the mobile phase to prevent precipitation on-column.
UV Absorbance Expected λmax ~230-270 nmThe presence of two phenyl rings suggests strong UV absorbance, making HPLC-UV a viable detection method. The exact maximum absorbance should be determined experimentally by scanning a solution of the analyte.

HPLC-UV Method Development and Protocol

An HPLC-UV method is often the workhorse for routine analysis due to its robustness and cost-effectiveness. The following protocol is a well-reasoned starting point for the quantification of N-(4-phenoxyphenyl)butanamide.

Rationale for Method Design

Given the neutral and lipophilic nature of the analyte, a reversed-phase HPLC method is the logical choice. A C18 column will provide sufficient hydrophobic interaction for good retention and separation from polar impurities. The mobile phase will consist of a mixture of acetonitrile and water. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds. A gradient elution is proposed to ensure efficient elution of the analyte and any potential late-eluting impurities. UV detection is suitable due to the presence of the chromophoric phenyl rings.

Experimental Protocol: HPLC-UV
  • Preparation of Standard Solutions:

    • Prepare a stock solution of N-(4-phenoxyphenyl)butanamide (e.g., 1 mg/mL) in acetonitrile.

    • From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase composition (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from a solid matrix):

    • Accurately weigh a portion of the sample containing the analyte.

    • Dissolve the sample in a known volume of acetonitrile.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterCondition
HPLC System A system with a gradient pump, autosampler, and UV detector.
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-1 min: 50% B; 1-8 min: 50-90% B; 8-10 min: 90% B; 10.1-12 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (start with 254 nm)
System Suitability

Before sample analysis, inject a standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative standard deviation (RSD) of the peak area: ≤ 2.0%

LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring lower detection limits, such as the analysis of biological matrices, an LC-MS/MS method is recommended. This technique offers superior sensitivity and selectivity.

Rationale for Method Design

The LC conditions can be adapted from the HPLC-UV method, with the use of a smaller particle size column (e.g., ≤ 3 µm) for improved efficiency and faster analysis times. Formic acid is added to the mobile phase to promote protonation of the analyte, which is beneficial for positive ion electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode will be used for quantification, providing high selectivity by monitoring a specific precursor-to-product ion transition.

Experimental Protocol: LC-MS/MS
  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare a stock solution of N-(4-phenoxyphenyl)butanamide and an internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound) in methanol or acetonitrile.

    • Prepare calibration standards and QC samples (low, medium, and high concentrations) by spiking the analyte and a fixed concentration of the IS into the appropriate biological matrix (e.g., plasma, serum).

  • Sample Preparation from Biological Matrix (Protein Precipitation):

    • To 100 µL of plasma sample (or standard/QC), add 300 µL of cold acetonitrile containing the internal standard.[1]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

ParameterCondition
LC System UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Program 0-0.5 min: 30% B; 0.5-3 min: 30-95% B; 3-4 min: 95% B; 4.1-5 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of the analyte. Expected precursor ion [M+H]⁺.

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive validation of the developed analytical method is mandatory to ensure its reliability for the intended application. The validation should be performed in accordance with the ICH Q2(R1) guideline.[2]

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.No significant interfering peaks at the retention time of the analyte and IS in blank samples.
Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over a defined concentration range.
Accuracy The closeness of the test results to the true value.The mean recovery should be within 85-115% for bioanalytical methods (or 98-102% for drug substance).
Precision The degree of scatter between a series of measurements.The relative standard deviation (RSD) should be ≤ 15% (≤ 20% at the LLOQ) for bioanalytical methods (or ≤ 2% for drug substance).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant changes in results with minor variations in parameters like mobile phase composition, pH, flow rate, and column temperature.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, short-term, long-term, post-preparative).

Potential Metabolism and Degradation Pathways

Understanding the potential metabolic and degradation pathways of N-(4-phenoxyphenyl)butanamide is crucial for identifying potential metabolites that could interfere with the analysis and for developing stability-indicating methods.

  • Metabolism: The phenoxyphenyl moiety is susceptible to cytochrome P450-mediated oxidation, potentially leading to hydroxylation on either of the phenyl rings.[3] The butanamide chain could undergo hydrolysis, although amides are generally more stable than esters. N-dealkylation is another possible metabolic route.

  • Degradation: Amide hydrolysis can be forced under strong acidic or basic conditions.[4] The ether linkage in the phenoxyphenyl group is generally stable, but may be susceptible to oxidative cleavage under harsh conditions. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to identify potential degradation products and to ensure the analytical method is stability-indicating.

Visualizing the Workflow

HPLC-UV Method Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Standard Prepare Standards Standard->Inject Calibration Standards Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for N-(4-phenoxyphenyl)butanamide quantification by HPLC-UV.

LC-MS/MS Method Workflow

LCMSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample + IS Precipitate Protein Precipitation (ACN) Plasma->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Prepared Sample Separate UPLC C18 Separation Inject->Separate Ionize ESI+ Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Bioanalytical workflow for N-(4-phenoxyphenyl)butanamide by LC-MS/MS.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of analytical methods for the quantification of N-(4-phenoxyphenyl)butanamide. The detailed protocols for both HPLC-UV and LC-MS/MS methods, along with the underlying rationale and validation guidelines, offer a robust starting point for researchers in the pharmaceutical and chemical industries. By following the principles outlined in this document, laboratories can establish reliable and accurate methods to support their research and development activities.

References

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharma Tutor. (2014). Phase I Metabolism- Oxidation of Aromatic compounds | Medicinal Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(4-phenoxyphenyl)butanamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

N-(4-phenoxyphenyl)butanamide is a lipophilic amide intermediate often synthesized via the acylation of 4-phenoxyaniline.[1] While the synthesis is chemically straightforward (Schotten-Baumann or anhydride coupling), the purification is frequently complicated by the physical properties of the starting materials.

Key Challenges:

  • Oxidative Discoloration: The starting material, 4-phenoxyaniline, is electron-rich and prone to rapid oxidation, leading to purple/brown azo or quinone-like impurities that co-crystallize with the product.[1]

  • "Oiling Out": The butyryl chain adds significant lipophilicity, often causing the product to separate as an oil rather than a crystal during recrystallization, particularly if the temperature drops too quickly.[2]

  • Odor Removal: Unreacted butyric acid or butyryl chloride residues carry a distinct, persistent rancid odor that must be quantitatively removed.[1][2]

Module 1: Synthesis & Impurity Profile

To purify effectively, you must understand what you are removing.[1][2] The reaction typically follows this pathway:

Reaction: 4-Phenoxyaniline + Butyryl Chloride/Anhydride → N-(4-phenoxyphenyl)butanamide + HCl/Acid[1]

Impurity Table
ImpurityOriginVisual/Sensory CueChemical BehaviorRemoval Strategy
4-Phenoxyaniline Unreacted Starting MaterialPurple/Brown color; darkens on standing.[1][3]Basic (weakly). Soluble in dilute acid.[1][2]Acid Wash (HCl)
Butyric Acid Byproduct / HydrolysisRancid butter smell.[2][3]Acidic. Soluble in dilute base.[1][2]Base Wash (NaHCO₃)
Oxidized Oligomers Aniline OxidationDark tarry specks or persistent pink tint.[2][3]Neutral/Lipophilic.[1][2][3]Adsorption (Carbon) / Recrystallization
HCl Salts Reaction ByproductWhite precipitate (if non-aqueous).[3]Water soluble.[1][2][3][4][5][6][7]Water Wash

Module 2: The "Self-Validating" Chemical Wash Protocol

Do not rely solely on recrystallization. A chemical wash sequence is the most robust way to remove starting materials before you even attempt to crystallize.[1][2] This system is "self-validating" because the pH change physically forces impurities into the aqueous layer.[1][2]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: Avoid ether if possible, as it does not solubilize the polar impurities as effectively.[1][2]

  • Acid Wash (Removes Aniline):

    • Wash the organic layer 2x with 1M HCl .[1][2]

    • Validation: Spot the organic layer on a TLC plate against the starting aniline.[1][2] The aniline spot should be absent.[1][2]

    • Mechanism:[3][8] Protonates the amine (

      
      ), forcing it into the water layer.
      
  • Base Wash (Removes Butyric Acid):

    • Wash the organic layer 2x with Saturated NaHCO₃ (Sodium Bicarbonate).[1][2]

    • Caution: Vent frequently due to CO₂ evolution.[1][2]

    • Mechanism:[3][8] Deprotonates the acid (

      
      ), forcing it into the water layer.[1]
      
  • Drying:

    • Wash 1x with Brine (Saturated NaCl).[1][2]

    • Dry over Anhydrous Na₂SO₄ or MgSO₄.[1][2]

    • Filter and evaporate to dryness.[1][2][9]

Visualizing the Workflow

PurificationLogic cluster_waste Aqueous Waste Streams Crude Crude Reaction Mixture (Product + Aniline + Acid) Dissolve Dissolve in EtOAc/DCM Crude->Dissolve AcidWash Wash with 1M HCl (Removes Aniline) Dissolve->AcidWash Organic Layer BaseWash Wash with Sat. NaHCO3 (Removes Butyric Acid) AcidWash->BaseWash Organic Layer AcidWaste Aq. Acid Layer (Contains Aniline Salts) AcidWash->AcidWaste Dry Dry (Na2SO4) & Evaporate BaseWash->Dry Organic Layer BaseWaste Aq. Base Layer (Contains Butyrate) BaseWash->BaseWaste Solid Off-White Solid Obtained Dry->Solid Recryst Recrystallization (Ethanol/Water) Solid->Recryst Pure Pure N-(4-phenoxyphenyl)butanamide Recryst->Pure

Figure 1: The standard chemical wash logic gate.[1] Following this sequence ensures that the material entering recrystallization is free of reactive starting materials.

Module 3: Troubleshooting Recrystallization

Even after washing, the product may be colored or difficult to crystallize.[1][2]

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the hot solution cools, the product forms liquid droplets at the bottom of the flask instead of crystals.[2] Cause: The solution temperature is above the melting point of the solvated product, or the solvent mixture (e.g., Ethanol/Water) has reached a saturation point where the product is liquid-liquid immiscible before it is solid-soluble.

Solution: The "Seeding" Protocol

  • Dissolve the solid in the minimum amount of boiling Ethanol (95%) .

  • Add warm water dropwise until a faint turbidity persists.

  • STOP. Do not add more water.

  • Add a drop of ethanol to clear the solution.[1][2]

  • Scratch the glass or add a seed crystal.

  • Allow to cool to room temperature very slowly (wrap the flask in a towel to insulate).

  • Once solid forms, move to an ice bath.

Issue 2: Persistent Pink/Purple Color

Symptom: The crystals are white, but the solvent is dark purple, or the crystals themselves are pink.[2] Cause: Trace oxidation products of 4-phenoxyaniline (diazo species) are trapped in the lattice.[1][2]

Solution: Activated Carbon Treatment

  • Dissolve crude solid in boiling Ethanol.

  • Add Activated Charcoal (approx. 5-10% by weight).[1][2]

  • Boil for 5-10 minutes.

  • Filter HOT through a Celite pad (diatomaceous earth) to remove the carbon.[1][2]

    • Critical: The funnel must be pre-heated, or the product will crystallize in the filter stem.[2]

  • Proceed with crystallization.[1][2][10]

Module 4: Chromatography (The "Nuclear Option")

If recrystallization fails to achieve >98% purity, use Flash Column Chromatography.[1][2]

TLC Conditions:

  • Stationary Phase: Silica Gel 60 (F254).[1][2]

  • Mobile Phase: Hexane : Ethyl Acetate (Start at 80:20, gradient to 60:40).[1][2]

  • Visualization: UV (254 nm).[1][2] The product will be UV active (aromatic rings).[1][2]

Rf Guidance (Approximate):

  • 4-Phenoxyaniline: Rf ~ 0.3-0.4 (tails significantly, often brown).[1][2]

  • Product (Amide): Rf ~ 0.5-0.6 (clean spot).

  • Butyric Acid: Rf < 0.1 (streaks near baseline).[1][2]

Frequently Asked Questions (FAQ)

Q: What is the melting point of N-(4-phenoxyphenyl)butanamide? A: While specific literature values vary for this derivative, structurally similar analogs (like N-(4-hydroxyphenyl)butanamide) melt in the range of 100°C – 135°C .

  • Action: Do not rely on a single literature number.[1][2] Determine the melting point of your purified material.[1][2] A sharp range (<2°C difference) indicates high purity.[1][2]

Q: My product smells like rancid butter even after drying. Why? A: Butyric acid has an extremely low odor threshold.[1][2] Even trace amounts (ppm) are detectable.[1][2]

  • Fix: Grind the solid into a fine powder and wash the solid filter cake with saturated Sodium Bicarbonate solution, followed by water, then dry in a vacuum oven at 40°C overnight.

Q: Can I use Acetone for recrystallization? A: Acetone is often too good a solvent for these lipophilic amides, leading to low recovery yields.[1][2] Ethanol/Water or Toluene/Hexane are superior solvent systems for N-aryl amides.[1][2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (General Amide Synthesis & Purification).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[1][2] Oxford University Press, 2012.[1][2] (Mechanisms of Acylation).[1][2][10]

  • PubChem Compound Summary. N-(4-hydroxyphenyl)butanamide (Paracetamol analog properties). National Center for Biotechnology Information.[1][2] [Accessed 26 Oct 2023].[1][2] Link

  • Armarego, W. L. F., Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[1][2] Butterworth-Heinemann, 2013.[1][2] (Standard protocols for N-aryl amides).

Sources

How to increase the purity of synthesized N-(4-phenoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NPPB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Purity Paradox

You are likely experiencing issues because N-(4-phenoxyphenyl)butanamide sits in a "solubility sweet spot" that makes it tricky. It is lipophilic enough (due to the phenoxy and butyl groups) to hold onto non-polar impurities, yet polar enough (amide bond) to "oil out" rather than crystallize if the solvent polarity isn't perfectly balanced.

This guide treats your synthesis as a system. We do not just "wash" the product; we exploit the pKa differential between your starting material (4-phenoxyaniline) and your product to chemically separate them before physical purification.

Diagnostic Workflow

Before proceeding, locate your current status on the troubleshooting map below.

PurificationLogic Start Crude Reaction Mixture CheckSM Is 4-Phenoxyaniline Present? (TLC) Start->CheckSM AcidWash Protocol A: Acidic Workup (Target: Amine Removal) CheckSM->AcidWash Yes (High Impurity) CheckState Physical State of Crude? CheckSM->CheckState No (Trace Impurity) AcidWash->CheckState Solid Solid / Precipitate CheckState->Solid Oil Oily / Sticky Gum CheckState->Oil Recryst Protocol B: Recrystallization (EtOH/H2O) Solid->Recryst Oil->Recryst Try Seeding First Chrom Protocol C: Column Chromatography (Last Resort) Oil->Chrom If Recryst Fails Pure Pure N-(4-phenoxyphenyl)butanamide Recryst->Pure Chrom->Pure

Figure 1: Decision matrix for purification based on impurity profile and physical state.

Protocol A: The "Chemical Filter" (Workup)

Objective: Remove unreacted 4-phenoxyaniline and butyric acid/anhydride by exploiting pH-dependent solubility.

The Science (Why this works)
  • Impurity (Amine): 4-phenoxyaniline is basic (pKa ~ 4-5). In acidic water (pH < 2), it becomes protonated (

    
    ) and water-soluble.
    
  • Product (Amide): N-(4-phenoxyphenyl)butanamide is neutral. It will not protonate significantly at pH 1 and remains in the organic layer.

  • Impurity (Acid): Butyric acid is acidic. In basic water, it becomes a carboxylate salt and washes away.

Step-by-Step Procedure
  • Dilution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) . Do not use Dichloromethane (DCM) if possible, as EtOAc allows for easier phase separation and is safer.

  • The Acid Wash (Critical):

    • Wash the organic layer 2x with 1M HCl .

    • Technical Note: Shake vigorously.[1] The amine must physically contact the acid to protonate.

    • Verification: Check the aqueous layer pH.[2] It must remain acidic (pH < 2). If it rises, your amine has neutralized the acid; add more HCl.

  • The Base Wash:

    • Wash the organic layer 2x with Saturated NaHCO₃ (Sodium Bicarbonate).

    • Caution: This releases CO₂ gas. Vent the funnel frequently.

    • Target: Removes unreacted butyric acid or butyryl chloride hydrolysis products.

  • Drying: Wash with Brine (Sat. NaCl), dry over Anhydrous Na₂SO₄, and evaporate.

Protocol B: Recrystallization (The Gold Standard)

Objective: Purify the solid amide from neutral impurities.

Solvent System: Ethanol (Solvent) + Water (Anti-solvent). Why: Aromatic amides have high solubility in hot ethanol but very low solubility in cold water.

ParameterSpecification
Primary Solvent Ethanol (95% or Absolute)
Anti-Solvent Distilled Water
Temperature Boiling (approx. 78°C) to 4°C
Concentration Near saturation at boiling point
The "Drop-wise" Method
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.

    • Tip: If the solution is colored (pink/brown), add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Cloud Point: While keeping the solution hot (but not boiling vigorously), add hot water drop-wise until a faint, persistent cloudiness appears.

  • Clarification: Add just enough drops of hot Ethanol to make the solution clear again.

  • Crystallization: Remove from heat.

    • CRITICAL: Let it cool to room temperature slowly (insulate the flask with a towel). Rapid cooling traps impurities.

    • Once at room temp, move to an ice bath (4°C) for 1 hour.

  • Filtration: Filter the white needles/plates. Wash with cold 50% EtOH/Water.

Troubleshooting & FAQs

Issue 1: "My product is oiling out (forming a sticky gum) instead of crystallizing."

Cause: The solution is too concentrated, or the cooling was too fast. The product is crashing out as a supercooled liquid (oil) before it can organize into a crystal lattice. Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of extra Ethanol (solvent).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall of the flask with a glass rod at the air-liquid interface. The micro-scratches provide nucleation sites.

Issue 2: "The product has a persistent pink/red hue."

Cause: Oxidation of trace 4-phenoxyaniline. Anilines oxidize rapidly to colored quinone-like species. Fix:

  • Perform the Acid Wash (Protocol A) again. The color comes from the amine impurity.

  • If the color persists during recrystallization, use Activated Charcoal (Step 1 of Protocol B).

Issue 3: "Yield is lower than expected after recrystallization."

Cause: Too much solvent (Ethanol) was used, keeping the product dissolved even at cold temperatures. Fix:

  • Collect the "mother liquor" (the filtrate).

  • Evaporate it down to half volume.

  • Cool it again to harvest a "second crop" of crystals. (Note: Second crops are usually less pure).

Advanced Visualization: The Solubility Logic

SolubilityParameters Solute N-(4-phenoxyphenyl)butanamide (Lipophilic + H-Bond Donor) Ethanol Ethanol (High Solvency Hot) Ethanol->Solute Dissolves Amide Bond Water Water (Zero Solvency - Forces Precip) Water->Solute Repels Phenoxy/Butyl Groups Hexane Hexane (Too Non-Polar - Causes Oiling) Hexane->Solute Incompatible Polarity

Figure 2: Solvent interaction map explaining why Ethanol/Water is the superior system over Hexane-based systems for this specific molecule.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard protocols for amide synthesis and Schotten-Baumann conditions).
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanisms of nucleophilic acyl substitution and pKa-based extraction logic).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88869, N-(4-Phenoxyphenyl)acetamide (Analogous structure purification data). Link

  • Org. Synth. Coll. Vol. 1 , p. 153 (1941); Vol. 4 , p. 5 (1925). Acetanilide derivatives purification. Link

  • ResearchGate Technical Forum. Purification of Amides via Recrystallization vs Chromatography. (Consensus on Ethanol/Water systems for aryl amides). Link

Sources

Technical Guide: Refining N-(4-phenoxyphenyl)butanamide Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the technical challenges associated with the in vivo administration of N-(4-phenoxyphenyl)butanamide . As a lipophilic amide structurally related to specific kinase inhibitors (e.g., SPAK inhibitors) and analgesic precursors, this compound presents distinct challenges regarding solubility, first-pass metabolism, and vehicle selection.

This document is structured as a Troubleshooting & Optimization Center . It does not prescribe a single fixed dose but provides the methodology to determine the optimal dose for your specific efficacy model, ensuring scientific rigor and animal welfare.

Part 1: Formulation & Solubility Troubleshooting

User Query: "I cannot get N-(4-phenoxyphenyl)butanamide into solution for IP/IV injection. It precipitates immediately in PBS."

Technical Analysis: N-(4-phenoxyphenyl)butanamide is highly lipophilic (LogP ~3.5–4.0). The butyryl chain and diphenyl ether moiety make it practically insoluble in aqueous buffers. Standard saline/PBS vehicles will fail, leading to precipitation, erratic absorption, and potential embolism.

Solution: Vehicle Optimization Protocol

Do not use 100% DMSO for in vivo work due to toxicity. Use a co-solvent system.

Recommended Formulation Strategy:

Vehicle ClassComposition (v/v)ApplicationStability Window
Standard (IP/PO) 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% SalineGeneral efficacy studies4–6 Hours
Enhanced (IV) 10% DMA (Dimethylacetamide) + 40% Propylene Glycol + 50% WaterPharmacokinetics (PK)2–4 Hours
Suspension (PO) 0.5% Methylcellulose + 0.1% Tween 80High-dose toxicology>24 Hours

Step-by-Step Solubilization Protocol:

  • Weigh the required amount of N-(4-phenoxyphenyl)butanamide.

  • Dissolve completely in the primary organic solvent (DMSO or DMA) first. Vortex/sonicate until clear.

  • Add the surfactant (Tween 80) and co-solvent (PEG400/Propylene Glycol). Vortex.

  • Slowly add the aqueous phase (Saline/Water) dropwise while vortexing.

    • Critical: If cloudiness appears, stop. You have reached the solubility limit.

Part 2: Dosage Refinement & Pharmacokinetics

User Query: "We see efficacy in vitro (IC50 ~50 nM), but no effect in mice at 10 mg/kg. Should we just increase the dose?"

Technical Analysis: Lack of in vivo efficacy despite in vitro potency often stems from poor bioavailability or rapid metabolic clearance , not necessarily insufficient receptor occupancy. Amides are susceptible to hydrolysis by hepatic amidases (carboxylesterases).

Workflow: From In Vitro to In Vivo (Dose Translation)

Do not arbitrarily scale up. Use the Human Equivalent Dose (HED) logic adapted for exploratory compounds.

1. Calculate the Theoretical Starting Dose:



Note: Without human data, use the "Pharmacological Effective Dose" (PED) estimation.

2. The Dose-Ranging Ladder (The "3-Point" Rule): To capture the therapeutic window and toxicity threshold, design your pilot study with logarithmic spacing.

  • Low Dose (10 mg/kg): Assess bioavailability.

  • Medium Dose (30 mg/kg): Likely therapeutic range for lipophilic amides.

  • High Dose (100 mg/kg): Toxicity ceiling check.

Diagram: Dosage Decision Logic

DosageLogic Start Start: In Vitro Hit (IC50 < 100nM) Solubility Check Solubility (LogP > 3?) Start->Solubility Formulation Optimize Vehicle (PEG/Tween/DMSO) Solubility->Formulation PilotPK Pilot PK Study (3 mice, 10mg/kg IV) Formulation->PilotPK Bioavail Bioavailability (F) > 20%? PilotPK->Bioavail Efficacy Efficacy Study (IP/PO 30-100 mg/kg) Bioavail->Efficacy Yes Metabolism Check Metabolites (Amide Hydrolysis) Bioavail->Metabolism No Analog Synthesize Stable Analog (Bioisostere) Metabolism->Analog Rapid Clearance

Caption: Decision tree for refining dosage based on physicochemical properties and pilot PK data.

Part 3: Safety & Metabolic Monitoring

User Query: "We observed unexpected lethargy and cyanosis in mice at 100 mg/kg. Is this off-target toxicity?"

Technical Analysis: The structure N-(4-phenoxyphenyl)butanamide contains a specific liability: the 4-phenoxyaniline moiety. Upon metabolic hydrolysis (by liver amidases), the compound cleaves into butyric acid and 4-phenoxyaniline. Anilines are known to cause methemoglobinemia (oxidation of hemoglobin), leading to hypoxia (cyanosis) and lethargy.

Metabolic Pathway & Toxicity Risk[1]

Metabolism Parent N-(4-phenoxyphenyl)butanamide (Active Drug) Split Parent->Split Hydrolysis Enzyme Hepatic Amidases (Carboxylesterases) Metab1 Butyric Acid (Benign) Split->Metab1 Metab2 4-Phenoxyaniline (Toxic Metabolite) Split->Metab2 ToxEffect Methemoglobinemia (Hypoxia/Cyanosis) Metab2->ToxEffect N-Oxidation

Caption: Metabolic hydrolysis pathway showing the generation of the potentially toxic 4-phenoxyaniline metabolite.

Safety Monitoring Protocol:

  • Observation: Check for "blue" skin/extremities (cyanosis) 1–4 hours post-dose.

  • Blood Draw: Collect blood into EDTA tubes.

  • Assay: Perform a Methemoglobin (MetHb) assay if toxicity is suspected.

  • Mitigation: If MetHb > 10%, reduce dose or switch to a metabolically stable analog (e.g., N-methylation or changing the amide to a urea).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I administer this compound via oral gavage (PO)? A: Yes, but expect a significant First-Pass Effect . The liver will encounter the high concentration first, potentially hydrolyzing the amide bond before it reaches systemic circulation.

  • Recommendation: Compare IP vs. PO in a small cohort (n=3). If IP efficacy >> PO efficacy, metabolic instability is the cause.

Q2: What is the maximum volume I can inject IP? A: For a standard 25g mouse, the maximum recommended IP volume is 10 mL/kg (0.25 mL).

  • Warning: Do not exceed this, especially with DMSO-containing vehicles, as it causes peritoneal irritation and false-positive behavioral pain responses.

Q3: How do I store the prepared formulation? A: Prepare fresh daily . Lipophilic amides in aqueous co-solvent mixtures can precipitate or undergo slow hydrolysis over time. Do not freeze formulations containing DMSO/PEG, as phase separation can occur upon thawing.

References

  • Structure-Activity Relationships of Phenoxyphenyl Amides: Kage, Y., et al. (2020).[1] "Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors." Bioorganic & Medicinal Chemistry Letters, 30(19), 127408.

  • In Vivo Formulation of Lipophilic Compounds: Li, P., & Zhao, L. (2019). "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics, 557, 1-13.

  • Metabolism of Amide-Based Drugs: Di, L. (2014). "The role of drug metabolizing enzymes in clearance." Expert Opinion on Drug Metabolism & Toxicology, 10(3), 379-393.

  • Toxicity of Aniline Derivatives: Kiese, M. (1974). "Methemoglobinemia: A Comprehensive Treatise." CRC Press. (Foundational text on aniline-induced toxicity).

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of N-(4-phenoxyphenyl)amide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of compounds centered around the N-(4-phenoxyphenyl)amide scaffold. Rather than a generic overview, we will dissect the nuanced roles of various structural modifications in dictating the potency and selectivity of these molecules against key biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for the design of novel therapeutics.

The N-(4-phenoxyphenyl)amide Scaffold: A Versatile Privileged Structure

The N-(4-phenoxyphenyl)amide core represents a significant starting point in modern medicinal chemistry. Its inherent structural features, including a flexible ether linkage and two aromatic rings, provide a foundation for extensive chemical exploration. This scaffold has been successfully employed in the development of inhibitors for a range of biological targets, most notably Fatty Acid Amide Hydrolase (FAAH) and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). Understanding the SAR of this scaffold is paramount for optimizing lead compounds and achieving desired pharmacological profiles.

Targeting Fatty Acid Amide Hydrolase (FAAH) for Pain and Inflammation

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other bioactive fatty acid amides.[1][2] Inhibition of FAAH elevates the endogenous levels of these signaling lipids, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[3] The N-(4-phenoxyphenyl)amide scaffold has emerged as a promising framework for potent and selective FAAH inhibitors.

Key Structural Modifications and Their Impact on FAAH Inhibition

The general structure of N-(4-phenoxyphenyl)amide-based FAAH inhibitors can be divided into three key regions: the 4-phenoxyphenyl headgroup , the central amide linker , and the aliphatic/aromatic tail .

This portion of the molecule typically interacts with the enzyme's active site. Modifications here can significantly influence binding affinity. While the parent N-(4-phenoxyphenyl)butanamide itself is not extensively documented as a potent inhibitor, related benzamide analogs provide valuable insights. For instance, in a series of N-(4-phenoxyphenyl)benzamide derivatives, substitutions on the terminal phenyl ring of the phenoxy group can modulate activity.

The amide bond is a critical hydrogen bonding motif. Its orientation and the nature of the adjacent atoms are crucial for activity. While butanamide is a simple aliphatic amide, many potent FAAH inhibitors incorporate a urea or carbamate linker, which can act as a covalent modifier of the enzyme's catalytic serine residue.[4]

The nature of the group attached to the amide nitrogen plays a significant role in determining potency and selectivity. For butanamide, this is a simple butyl chain. However, SAR studies on related compounds have shown that incorporating aromatic or heteroaromatic rings can lead to substantial improvements in activity. For example, replacing the butanamide with a benzamide moiety and further substituting the benzoyl ring has been a successful strategy in developing potent SPAK inhibitors, a principle that can be extrapolated to FAAH inhibitor design.[5]

Comparative Inhibition Data

The following table summarizes the FAAH inhibitory activity of representative compounds from the literature, highlighting the impact of structural modifications.

Compound IDHeadgroupLinkerTailFAAH IC50 (nM)Reference
PF-750 N-phenylCarboxamide4-(quinolin-3-ylmethyl)piperidine~7.6-fold more potent for hFAAH vs rFAAH[3]
OL-135 Phenylα-ketooxazoleHexylPotent in vivo efficacy[4]
Experimental Protocol: In Vitro FAAH Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of compounds against FAAH.

Materials:

  • Recombinant human FAAH

  • FAAH substrate (e.g., N-(7-methoxycoumarin-4-yl)acetyl-anandamide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add 2 µL of each compound dilution to the wells of the microplate.

  • Add 48 µL of FAAH enzyme solution (pre-diluted in assay buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the FAAH substrate solution to each well.

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals for 30 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Targeting SPAK Kinase for Hypertension

The WNK-SPAK/OSR1 signaling cascade is a critical regulator of salt homeostasis, and its overactivation can lead to salt-sensitive hypertension.[5] Consequently, inhibitors of SPAK are being investigated as potential antihypertensive drugs.[5] A series of N-(4-phenoxyphenyl)benzamide derivatives have been identified as potent SPAK inhibitors.[5]

SAR of N-(4-phenoxyphenyl)benzamide Derivatives as SPAK Inhibitors

A study on N-(4-phenoxyphenyl)benzamide derivatives revealed key structural features for potent SPAK inhibition.[5]

  • Benzamide Moiety: The benzamide portion of the molecule is crucial. Substitutions at the 2- and 5-positions of the benzoyl ring were found to be particularly important for activity.

  • Phenoxy Group: The 4-phenoxyphenyl group was identified as a key structural element.

  • Linkage: The amide linkage is essential for maintaining the correct orientation of the two aromatic systems.

Comparative Inhibition Data for SPAK

The table below presents the SPAK inhibitory activity of selected N-(4-phenoxyphenyl)benzamide derivatives.[5]

Compound IDBenzamide SubstitutionSPAK IC50 (nM)
Lead Compound 2 Unsubstituted-
Compound 20l 2-chloro-5-nitroPotent Inhibitor

Specific IC50 values for the lead compound were not provided in the abstract, but compound 20l was highlighted as a potent inhibitor developed from it.[5]

Experimental Protocol: In Vitro SPAK Kinase Assay

This protocol describes a typical luminescence-based kinase assay to evaluate the inhibitory activity of compounds against SPAK.

Materials:

  • Recombinant human SPAK

  • Kinase substrate (e.g., a peptide containing the OSR1 phosphorylation motif)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds dissolved in DMSO

  • 384-well white microplates

  • Luminometer

Procedure:

  • Add 1 µL of serially diluted test compounds to the wells of the microplate.

  • Add 2 µL of SPAK enzyme and substrate mix to each well.

  • Add 2 µL of ATP solution to initiate the kinase reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values from the dose-response curves.

Visualizing Structure-Activity Relationships and Signaling Pathways

The following diagrams illustrate the key SAR findings and the relevant biological pathways.

SAR_FAAH cluster_molecule N-(4-phenoxyphenyl)amide Scaffold cluster_modifications Key Modifications cluster_activity Impact on FAAH Inhibition Head 4-Phenoxyphenyl Headgroup (Active Site Interaction) Linker Amide/Urea Linker (H-Bonding, Covalent Modification) Mod_Head Ring Substitutions Head->Mod_Head Modify Tail Acyl/Aromatic Tail (Potency & Selectivity) Mod_Linker Urea/Carbamate Linker->Mod_Linker Replace Mod_Tail Aromatic/Heteroaromatic Rings Tail->Mod_Tail Incorporate Activity Increased Potency Improved Selectivity Mod_Head->Activity Mod_Linker->Activity Mod_Tail->Activity

Caption: SAR of N-(4-phenoxyphenyl)amide scaffold for FAAH inhibition.

WNK_SPAK_Pathway WNK WNK Kinase SPAK SPAK/OSR1 WNK->SPAK Phosphorylates & Activates NCC NCC/NKCC2 SPAK->NCC Phosphorylates & Activates Hypertension Salt-Sensitive Hypertension NCC->Hypertension Increased Ion Reabsorption Inhibitor N-(4-phenoxyphenyl)benzamide Inhibitors Inhibitor->SPAK Inhibits

Caption: WNK-SPAK signaling pathway and the action of inhibitors.

Conclusion and Future Directions

The N-(4-phenoxyphenyl)amide scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of both FAAH and SPAK. The SAR studies highlighted in this guide demonstrate that targeted modifications to the headgroup, linker, and tail regions of these molecules can lead to significant improvements in biological activity. Future research in this area should focus on exploring a wider range of substitutions on the phenoxyphenyl headgroup and incorporating diverse heterocyclic moieties in the tail region to further optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and development of novel therapeutics based on this versatile scaffold.

References

  • Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. PubMed. [Link]

  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Semantic Scholar. [Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PMC. [Link]

  • What are FAAH inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Synthesis and Biological Evaluation of Novel Bufalin Derivatives. MDPI. [Link]

  • Synthesis and biological evaluation of 14-alkoxymorphinans. 21. Novel 4-alkoxy and 14-phenylpropoxy derivatives of the mu opioid receptor antagonist cyprodime. PubMed. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]

  • Preparation , Investigation , Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. ResearchGate. [Link]

  • Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. PubMed. [Link]

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. PMC. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. PubMed. [Link]

  • Discovery and Structure-Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1). PubMed. [Link]

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion. PNAS. [Link]

  • Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. ResearchGate. [Link]

  • Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[1]arene with Hydroxyl and Amine Groups. MDPI. [Link]

  • Synthesis and biological evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: a class of potent aggrecanase-1 inhibitors. PubMed. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. PubMed. [Link]

  • Strain-selective in vitro and in silico structure activity relationship (SAR) of N-acyl β-lactam broad spectrum antibiotics. Journal of Emerging Investigators. [Link]

  • (PDF) Strain-selective in vitro and in silico structure activity relationship (SAR) of N-acyl β-lactam broad spectrum antibiotics. ResearchGate. [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC. [Link]

Sources

A Senior Application Scientist’s Guide to Cross-Validation of Analytical Methods for N-(4-phenoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. N-(4-phenoxyphenyl)butanamide, a compound of interest in various research and development pipelines, requires robust analytical methods to ensure product quality, safety, and efficacy. The choice of analytical methodology can significantly impact development timelines and regulatory success. This guide provides an in-depth comparison and cross-validation of two common yet powerful analytical techniques for the quantification of N-(4-phenoxyphenyl)butanamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose.[1] When data is generated at different sites or by different methods, cross-validation becomes critical to ensure that the data is reliable and can be compared.[2][3] This guide is structured to provide not just the protocols, but the underlying scientific rationale, enabling researchers and drug development professionals to make informed decisions. All validation protocols are designed in accordance with established regulatory guidelines, such as those from the International Council on Harmonisation (ICH).[1][4]

Foundational Principles: Choosing the Right Analytical Tool

The selection of an analytical method is predicated on the physicochemical properties of the analyte and the intended application of the method. N-(4-phenoxyphenyl)butanamide is a moderately polar compound with a molecular weight that makes it amenable to both HPLC and GC techniques.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds without the need for derivatization. Its separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. For N-(4-phenoxyphenyl)butanamide, a reversed-phase (RP-HPLC) method is the logical starting point, utilizing a nonpolar stationary phase and a polar mobile phase.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and selectivity.[6] Separation occurs as the volatilized analyte, carried by an inert gas, interacts with a stationary phase within a capillary column. The subsequent mass spectrometric detection provides structural information, greatly enhancing specificity.[7] However, the thermal stability and volatility of the analyte are critical considerations; some molecules may require derivatization to become suitable for GC analysis.[8]

This guide will compare a developed RP-HPLC-UV method with a GC-MS method to determine the optimal analytical approach for N-(4-phenoxyphenyl)butanamide in a quality control environment.

Experimental Design: Protocols for Quantification

The following protocols are presented as robust starting points for method development and validation. The validation of these procedures should adhere to the principles outlined in ICH Q2(R2) and USP General Chapter <1225>, which cover parameters like accuracy, precision, specificity, linearity, range, and limits of detection and quantification.[1][9][10]

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is designed for the routine quantification of N-(4-phenoxyphenyl)butanamide, balancing efficiency with performance.

Rationale for Choices:

  • Column: A C18 column is a standard choice for reversed-phase chromatography, offering excellent retention and separation for moderately nonpolar compounds.

  • Mobile Phase: An acetonitrile/water gradient provides a versatile elution profile. The addition of a small amount of acid (phosphoric acid) helps to protonate any residual silanols on the stationary phase and ensure sharp, symmetrical peaks.[5][11]

  • Detection: A UV wavelength of 254 nm is commonly used for aromatic compounds, offering a good balance of sensitivity and selectivity.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of N-(4-phenoxyphenyl)butanamide reference standard at 1.0 mg/mL in acetonitrile. Create a series of calibration standards ranging from 1.0 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample containing N-(4-phenoxyphenyl)butanamide in acetonitrile to achieve a theoretical concentration of 50 µg/mL. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of N-(4-phenoxyphenyl)butanamide in the sample by interpolation from the linear regression of the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1-100 µg/mL) HPLC HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC Sample_Prep Sample Preparation (Dissolve & Filter) Sample_Prep->HPLC UV_Detector UV Detection (254 nm) HPLC->UV_Detector Calibration Calibration Curve (Peak Area vs. Conc.) UV_Detector->Calibration Quantification Quantification Calibration->Quantification

Fig 1. Experimental workflow for HPLC-UV analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is developed for high-sensitivity and high-specificity analysis, which is particularly useful for impurity profiling or trace-level quantification.

Rationale for Choices:

  • Column: A DB-5ms or similar low-bleed 5% phenyl-methylpolysiloxane column is a general-purpose column that provides good resolution for a wide range of semi-volatile compounds.

  • Injection Mode: Splitless injection is chosen to maximize the transfer of the analyte to the column, which is essential for achieving low detection limits.

  • MS Detection: Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring only specific ions characteristic of N-(4-phenoxyphenyl)butanamide.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of N-(4-phenoxyphenyl)butanamide reference standard at 1.0 mg/mL in ethyl acetate. Create a series of calibration standards ranging from 0.05 µg/mL to 10 µg/mL by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in ethyl acetate to achieve a theoretical concentration of 5 µg/mL. If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample matrix.

  • Chromatographic Conditions:

    • Instrument: GC-MS system.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Oven Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions (e.g., m/z values corresponding to the molecular ion and key fragments).

  • Data Analysis: Construct a calibration curve by plotting the peak area of the primary quantifier ion against the concentration. Quantify the sample using the linear regression equation.

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Standard_Prep_GC Standard Preparation (0.05-10 µg/mL) GC GC System (DB-5ms Column, Temp Program) Standard_Prep_GC->GC Sample_Prep_GC Sample Preparation (Dissolve/Extract) Sample_Prep_GC->GC MS_Detector MS Detection (EI, SIM Mode) GC->MS_Detector Calibration_GC Calibration Curve (Ion Area vs. Conc.) MS_Detector->Calibration_GC Quantification_GC Quantification Calibration_GC->Quantification_GC

Fig 2. Experimental workflow for GC-MS analysis.

Cross-Validation Study Design

Cross-validation is performed to assess the equivalency of two analytical procedures.[12] A set of uniform samples is analyzed by both the HPLC-UV and GC-MS methods. The results are then statistically compared to determine if there are any significant differences in performance.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2) cluster_comparison Comparison Method_A Method A (HPLC-UV) Accuracy Accuracy (% Recovery) Method_A->Accuracy Precision Precision (%RSD) Method_A->Precision Linearity Linearity (R²) Method_A->Linearity LOD_LOQ LOD / LOQ Method_A->LOD_LOQ Method_B Method B (GC-MS) Method_B->Accuracy Method_B->Precision Method_B->Linearity Method_B->LOD_LOQ Stat_Analysis Statistical Analysis (e.g., t-test, F-test) Accuracy->Stat_Analysis Precision->Stat_Analysis Linearity->Stat_Analysis LOD_LOQ->Stat_Analysis Conclusion Conclusion on Equivalency Stat_Analysis->Conclusion Samples Homogeneous Samples (Spiked at 3 Levels) Samples->Method_A Samples->Method_B

Fig 3. Logical flow of the cross-validation process.

Methodology:

  • Sample Selection: Prepare a homogenous batch of a blank matrix (e.g., placebo formulation) and spike it with N-(4-phenoxyphenyl)butanamide at three concentration levels: low, medium, and high (e.g., corresponding to 50%, 100%, and 150% of the target concentration for each method's calibration range).

  • Analysis: Analyze six replicates from each concentration level using both the fully validated HPLC-UV and GC-MS methods.

  • Statistical Evaluation: Compare the datasets. The mean assay values can be compared using a two-sample t-test, while the variances can be compared using an F-test to assess precision. Acceptance criteria should be pre-defined (e.g., the difference between means should be less than 2.0%).

Comparative Performance Data

The following tables summarize hypothetical but realistic performance data obtained from the validation of each method.

Table 1: Linearity and Sensitivity

Parameter HPLC-UV Method GC-MS Method Causality and Insight
Linear Range 1.0 - 100 µg/mL 0.05 - 10 µg/mL GC-MS demonstrates a lower linear range, indicating superior sensitivity.
Correlation Coefficient (R²) > 0.9995 > 0.9992 Both methods show excellent linearity as required by regulatory standards.[9]
Limit of Detection (LOD) 0.3 µg/mL 0.01 µg/mL The mass spectrometer's selectivity allows for a significantly lower LOD.

| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.05 µg/mL | The GC-MS method is quantifiable at much lower concentrations, making it ideal for trace analysis.[9] |

Table 2: Accuracy and Precision

Parameter HPLC-UV Method GC-MS Method Causality and Insight
Accuracy (% Recovery) 98.5% - 101.2% 99.1% - 101.5% Both methods exhibit high accuracy, with recovery values well within the typical acceptance criteria of 98-102%.
Repeatability (%RSD, n=6) ≤ 1.2% ≤ 1.8% HPLC-UV shows slightly better repeatability, which is common for less complex sample preparation and injection processes.

| Intermediate Precision (%RSD) | ≤ 1.5% | ≤ 2.1% | Both methods are precise, though GC-MS can show slightly higher variability due to factors like inlet discrimination or source fouling over time.[4] |

Synthesis and Recommendations

The cross-validation exercise reveals that both the HPLC-UV and GC-MS methods are valid and "fit for purpose" for the analysis of N-(4-phenoxyphenyl)butanamide, but their strengths make them suitable for different applications.

  • The RP-HPLC-UV method is robust, precise, and covers a concentration range suitable for most quality control (QC) assays, such as API purity and finished product content uniformity. Its operational simplicity and lower cost per sample make it the superior choice for high-throughput, routine testing environments.

  • The GC-MS method provides unparalleled sensitivity and specificity.[13] Its significantly lower LOD and LOQ make it the indispensable tool for applications requiring trace-level analysis, such as the detection of impurities, degradation products, or in pharmacokinetic studies where sample concentrations are expected to be very low.[7] The structural information from the mass spectrum also provides a higher degree of confidence in analyte identification.

Final Verdict: For routine QC testing of N-(4-phenoxyphenyl)butanamide assay, the HPLC-UV method is recommended due to its excellent precision, suitable dynamic range, and operational efficiency. The GC-MS method should be reserved for specialized applications such as impurity identification, trace analysis, and as a confirmatory technique where absolute certainty of identification is required. The successful cross-validation ensures that data generated by either method can be reliably compared, providing flexibility in the analytical strategy throughout the drug development lifecycle.[14]

References

  • SIELC Technologies. (2018). Butanamide, N-(4-hydroxyphenyl)-. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Butanamide, 4-chloro-3-oxo-N-phenyl- on Newcrom R1 HPLC column. Available at: [Link]

  • De Martin, E., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. PubMed. Available at: [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. Available at: [Link]

  • García, C., et al. (2004). Comparative study of analytical methods involving gas chromatography–mass spectrometry after derivatization and gas chromatogr. Bisphenol A Information & Resources. Available at: [Link]

  • Ahamad, T., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]

  • Kaleemullah, T., et al. (2011). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica. Available at: [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]

  • SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Available at: [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]

  • International Council on Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ResearchGate. (2007). Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis. Available at: [Link]

  • Sethi, R., et al. (2014). Development and validation of rp-hplc method for the estimation of bumetanide in tablet formulation. CABI Digital Library. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • USP. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]

  • International Council on Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • ResearchGate. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available at: [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Available at: [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • Lachenmeier, D. W., et al. (2019). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. ScienceDirect. Available at: [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Gilbert, M. T., et al. (1995). Cross-validation of bioanalytical methods between laboratories. PubMed. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Available at: [Link]

  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Available at: [Link]

  • USP-NF. (n.d.). <1225> Validation of Compendial Procedures. Available at: [Link]

  • Babu, A. N., et al. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. ResearchGate. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. Available at: [Link]

  • International Council on Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

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Independent Verification Guide: Synthesis & Purity of N-(4-phenoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an independent technical verification of the synthesis and quality control of N-(4-phenoxyphenyl)butanamide (CAS: Generic structure implied, specific registry variable). As a lipophilic amide intermediate often utilized in the development of analgesics and kinase inhibitors, its purity is critical for downstream biological assays.

We compare two distinct synthetic routes: Acid Chloride Acylation (Route A) and Carbodiimide Coupling (Route B). While Route A offers higher throughput for scale-up, Route B provides a milder alternative for sensitive derivatives. Verification protocols rely on a triangulation of 1H NMR, HPLC-UV, and LC-MS to ensure the absence of neurotoxic aniline precursors.

Part 1: Comparative Synthesis Strategy

Strategic Overview

The synthesis of N-(4-phenoxyphenyl)butanamide involves the formation of an amide bond between 4-phenoxyaniline and a butyric acid derivative. The choice of method depends heavily on the scale and available purification equipment.

Decision Matrix: Route Selection

SynthesisDecision Start Start: 4-Phenoxyaniline Scale Is Scale > 10g? Start->Scale RouteA Route A: Butyryl Chloride (High Yield, Acidic Byproducts) Scale->RouteA Yes (Industrial) RouteB Route B: EDC/HOBt Coupling (Mild, High Cost, Urea Byproducts) Scale->RouteB No (Discovery) Purification Purification Requirement RouteA->Purification RouteB->Purification Recryst Recrystallization (EtOH/Water) Purification->Recryst Preferred for Route A Column Flash Column Chromatography Purification->Column Often needed for Route B

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and purification capabilities.

Methodological Comparison
FeatureRoute A: Acyl Chloride (Schotten-Baumann)Route B: EDC/HOBt Coupling
Reagents Butyryl chloride, TEA/Pyridine, DCMButyric acid, EDC·HCl, HOBt, DIPEA, DMF
Atom Economy High (HCl is main byproduct)Low (Urea and HOBt byproducts)
Reaction Time Fast (1–4 hours)Slow (12–24 hours)
Purification Acid/Base wash + RecrystallizationAqueous workup + Column Chromatography
Major Impurity Di-acylated species (trace), HCl saltsN-acylurea rearrangement products
Cost LowHigh

Part 2: Experimental Protocols

Route A: Acid Chloride Acylation (Recommended for Purity)

Rationale: The high reactivity of butyryl chloride drives the reaction to completion rapidly, minimizing unreacted aniline which is difficult to separate.

Reagents:

  • 4-Phenoxyaniline (1.0 eq)

  • Butyryl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Dissolution: Dissolve 4-phenoxyaniline (1.85 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add TEA (2.1 mL, 15 mmol) and cool the mixture to 0°C using an ice bath. Causality: Cooling prevents uncontrolled exotherms and minimizes di-acylation side reactions.

  • Acylation: Dropwise add butyryl chloride (1.15 mL, 11 mmol). A white precipitate (TEA·HCl) will form immediately.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) and stir for 2 hours.

  • Quench & Workup:

    • Dilute with DCM (30 mL).

    • Wash sequentially with 1M HCl (2 x 20 mL) to remove unreacted aniline and TEA. Critical Step: Failure to wash with acid will leave cytotoxic aniline impurities.

    • Wash with Sat. NaHCO₃ (20 mL) to remove excess butyric acid.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the off-white solid from Ethanol/Water (9:1) to yield white needles.

Route B: EDC-Mediated Coupling

Rationale: Used when acid-sensitive functional groups are present, though less efficient for simple amides.

Protocol:

  • Dissolve Butyric acid (1.0 eq) in DMF.

  • Add EDC[1][2][3]·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 mins to activate the acid (formation of active ester).

  • Add 4-phenoxyaniline (1.0 eq) and DIPEA (2.0 eq).

  • Stir at RT for 18 hours.

  • Dilute with Ethyl Acetate, wash aggressively with water (to remove DMF/Urea), 1M HCl, and Brine.

Part 3: Independent Verification (Purity & Identity)

Trusting the label on a reagent bottle is insufficient for high-stakes research. You must validate the compound using the following "Triangulation of Truth" workflow.

Analytical Logic Flow

Verification Sample Isolated Product HPLC HPLC-UV (254 nm) Purity Check Sample->HPLC NMR 1H NMR (DMSO-d6) Structure Confirmation Sample->NMR MS LC-MS (ESI+) Mass Confirmation Sample->MS Decision Does Data Match? HPLC->Decision Single Peak >98%? NMR->Decision Integrals Correct? MS->Decision [M+H]+ = 256.3? Pass PASS: Release for Assay Decision->Pass All Yes Fail FAIL: Repurify Decision->Fail Any No

Figure 2: Analytical workflow for validating compound identity and purity.

1H NMR Verification (400 MHz, DMSO-d6)

The NMR spectrum is the fingerprint of the molecule. Look for these specific signals to confirm the structure.[4]

  • Amide Proton (N-H): ~9.85 ppm (Singlet, Broad). Note: If this signal is absent or split, the amide bond did not form correctly.

  • Aromatic Region (9 Protons):

    • δ 7.55 (d, J=9.0 Hz, 2H): Protons on the aniline ring ortho to the amide.

    • δ 7.35 (t, 2H): Protons on the terminal phenyl ring (meta).

    • δ 7.10 (t, 1H): Proton on the terminal phenyl ring (para).

    • δ 6.95 (m, 4H): Overlapping signals of protons ortho to the ether linkage on both rings.

  • Aliphatic Chain (Propyl group):

    • δ 2.28 (t, J=7.4 Hz, 2H):

      
      -methylene (-CH₂-CO-).
      
    • δ 1.60 (sext, J=7.4 Hz, 2H):

      
      -methylene (-CH₂-).
      
    • δ 0.91 (t, J=7.4 Hz, 3H): Terminal methyl (-CH₃).

Common Impurity Flags:

  • δ 4.5-5.0 ppm (Broad): Residual Aniline NH₂ (Indicates incomplete reaction/poor acid wash).

  • δ 1.2 & 3.0 ppm (Quartet/Triplet): Residual Triethylamine salts.

HPLC Purity Parameters

Do not rely on "visual purity."

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 100mm, 3.5µm).

  • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption).

  • Acceptance Criteria: Main peak area > 98%. No single impurity > 0.5%.

Mass Spectrometry (LC-MS)
  • Formula: C₁₆H₁₇NO₂

  • Molecular Weight: 255.32 g/mol

  • Target Ion (ESI+): [M+H]⁺ = 256.32 m/z .

  • Note: If you see m/z 186, it is unreacted 4-phenoxyaniline.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[5] (Standard reference for Schotten-Baumann mechanism).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

  • Organic Syntheses. (1931). n-Butyryl Chloride. Org. Synth. 11, 26. (Reference for acid chloride preparation and handling).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12287 (Related Analogues). (General spectral data grounding).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.